Timiperone
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQKLWVKKFPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023673 | |
| Record name | Timiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57648-21-2 | |
| Record name | Timiperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timiperone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Timiperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMIPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Timiperone's Antagonistic Mechanism at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timiperone is a typical antipsychotic agent belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] Its principal mechanism of action involves the potent antagonism of the dopamine D2 receptor (D2R), a key therapeutic target in managing psychosis.[1][2] This technical guide provides an in-depth exploration of this compound's interaction with the D2 receptor, detailing the associated signaling pathways, quantitative pharmacological data for related compounds, and comprehensive experimental protocols for the characterization of D2R antagonists.
Introduction to this compound and the Dopamine D2 Receptor
This compound, chemically classified as a butyrophenone, exerts its antipsychotic effects by modulating dopaminergic neurotransmission in the brain.[1] The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of the disorder, such as hallucinations and delusions. By blocking D2 receptors in this pathway, this compound reduces the effects of excess dopamine, thereby alleviating these symptoms. In addition to its high affinity for the D2 receptor, this compound also exhibits antagonistic activity at serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and potentially mitigate some side effects associated with D2 receptor blockade alone.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Agonist binding to the D2 receptor initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound binds to the D2 receptor but does not elicit a functional response, instead blocking the binding of the endogenous agonist, dopamine.
Quantitative Pharmacology
Table 1: D2 Receptor Binding Affinities (Ki) of Butyrophenone Antipsychotics
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| Haloperidol | [3H]-Spiperone | Human D2L receptor-expressing CHO cell membranes | 1.45 | |
| Spiperone | [3H]-Spiperone | Human D2 receptor | ~1 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (IC50) of D2 Receptor Antagonists in cAMP Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Haloperidol | cAMP Inhibition | CHO cells expressing D2L receptors | Quinpirole | 0.33 | |
| Lurasidone | cAMP Inhibition | CHO cells expressing D2L receptors | Quinpirole | 32 |
Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
D2 Receptor Signaling Pathway and Mechanism of this compound Action
The canonical signaling pathway of the D2 receptor involves its coupling to Gi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and downstream signaling events. This compound, as a D2 receptor antagonist, binds to the receptor and prevents this dopamine-induced signaling cascade.
Caption: D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The characterization of a D2 receptor antagonist like this compound involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.
D2 Receptor Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor. A common radioligand for the D2 receptor is [3H]-spiperone.
Methodology:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
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Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
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-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the D2 receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled spiperone or haloperidol).
-
-
Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [3H]-spiperone).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
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-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a D2 receptor competition binding assay.
Functional cAMP Assay for D2 Receptor Antagonism
This assay measures the ability of a test compound to block the dopamine-induced inhibition of cAMP production.
Methodology:
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Cell Culture:
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Culture a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) in multi-well plates.
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Antagonist Assay:
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Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound).
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Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole, typically at its EC80 concentration) in the presence of forskolin. Forskolin is used to activate adenylyl cyclase and induce a measurable level of cAMP.
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Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
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Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
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Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
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Data Analysis:
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Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.
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An antagonist will cause a dose-dependent reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
-
Determine the IC50 value for the antagonist from this curve.
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Caption: Workflow for a functional cAMP assay to determine D2 receptor antagonism.
Conclusion
This compound's primary mechanism of action as a D2 receptor antagonist is central to its therapeutic efficacy in treating psychotic disorders. By competitively blocking the binding of dopamine to D2 receptors, this compound attenuates the downstream signaling cascade that involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other D2 receptor antagonists, enabling the determination of their binding affinity and functional potency. A thorough understanding of these pharmacological principles is essential for the continued development and optimization of antipsychotic therapies.
References
Pharmacological profile of Timiperone as a butyrophenone antipsychotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs, a group known for its significant efficacy in the management of psychotic disorders.[1][2] Developed by Sumitomo Dainippon Pharma, this compound is primarily utilized in the treatment of schizophrenia and is marketed in Japan under the trade name Tolopelon.[1][3] Its pharmacological activity is primarily characterized by the antagonism of central dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many second-generation (atypical) antipsychotics, despite its classification as a first-generation (typical) agent.[1] This dual action is believed to contribute to its efficacy in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, while potentially mitigating some of the extrapyramidal side effects associated with potent D2 receptor blockade alone.
This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its receptor binding characteristics, in vivo effects, and the underlying cellular mechanisms of action. It is intended to serve as a comprehensive resource for professionals engaged in neuropsychiatric drug discovery and development.
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to its antagonist activity at two key G protein-coupled receptors (GPCRs) in the central nervous system:
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Dopamine D2 Receptor (D2R) Antagonism : this compound exhibits a strong affinity for the dopamine D2 receptor. Overactivity in the mesolimbic dopamine pathway is a central hypothesis for the positive symptoms of schizophrenia. By blocking postsynaptic D2 receptors in this pathway, this compound reduces excessive dopaminergic neurotransmission, thereby alleviating symptoms like hallucinations and delusions.
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Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism : this compound also acts as an antagonist at serotonin 5-HT2A receptors. This action is a key feature of atypical antipsychotics and is thought to contribute to a broader spectrum of efficacy, including potential benefits for negative symptoms and a lower propensity to induce extrapyramidal symptoms (EPS). The blockade of 5-HT2A receptors in the nigrostriatal pathway can indirectly increase dopamine release, counteracting the motor side effects caused by D2 blockade.
Receptor Binding Profile
Table 1: Qualitative Receptor Binding Profile of this compound
| Receptor Target | Affinity/Activity | Associated Therapeutic Effect / Side Effect |
| Dopamine D2 | High Affinity, Antagonist | Antipsychotic efficacy (positive symptoms) |
| Serotonin 5-HT2A | High Affinity, Antagonist | Mitigation of EPS, potential negative symptom efficacy |
In Vivo Pharmacology
Preclinical in vivo studies, primarily comparing this compound to haloperidol, have elucidated its general pharmacological effects. These studies highlight its profile as a typical neuroleptic with potent central nervous system activity.
Table 2: Summary of In Vivo Pharmacological Effects of this compound
| Test / Model | Species | Dose / Route | Observed Effect | Reference |
| Behavioral Observation | Mice | ≥ 0.1 mg/kg, p.o. | Typical neuroleptic profile | |
| Ether Anesthesia Potentiation | Mice | ED50: 0.34 mg/kg, p.o. | Potentiation of anesthesia | |
| Alcohol Anesthesia Potentiation | Mice | ED50: 0.22 mg/kg, p.o. | Potentiation of anesthesia | |
| Hypothermia | Rabbits | 10 mg/kg, p.o. | Moderate hypothermia | |
| Pain Threshold | Mice, Rats | 3 mg/kg, p.o. | Mild increase in pain threshold | |
| Cortical EEG | Cats | 1 mg/kg, i.v. | Slowing of cortical EEG | |
| Cardiovascular Effects | Dogs | ≥ 0.03 mg/kg, i.v. | Transient fall in blood pressure, increased respiratory rate |
Signaling Pathways
This compound's antagonism at D2 and 5-HT2A receptors interrupts their respective intracellular signaling cascades.
Dopamine D2 Receptor Antagonism Signaling Pathway
Dopamine D2 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine from binding and inhibiting the receptor. This blockade disinhibits adenylyl cyclase, leading to a normalization or increase in cAMP production and subsequent downstream signaling through Protein Kinase A (PKA).
Serotonin 5-HT2A Receptor Antagonism Signaling Pathway
Serotonin 5-HT2A receptors are coupled to Gq/11 G-proteins. When activated by serotonin, they stimulate the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). By blocking the 5-HT2A receptor, this compound prevents this cascade, leading to a reduction in intracellular calcium signaling and PKC activation.
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the types of experiments used to characterize the pharmacological profile of butyrophenone antipsychotics like this compound.
In Vitro: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
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Objective : To quantify the binding affinity of this compound for Dopamine D2 and Serotonin 5-HT2A receptors.
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Materials :
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Receptor Source : Cell membranes prepared from CHO or HEK293 cells stably expressing human recombinant D2 or 5-HT2A receptors, or homogenized rat striatal (for D2) or cortical (for 5-HT2A) tissue.
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Radioligand : e.g., [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).
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Test Compound : this compound, dissolved in DMSO and serially diluted.
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Assay Buffer : e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4.
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Non-specific Agent : A high concentration of a known ligand to determine non-specific binding (e.g., 10 µM Haloperidol for D2).
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Instrumentation : Scintillation counter, 96-well plates, cell harvester.
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Procedure :
-
Plate Setup : To each well of a 96-well plate, add assay buffer.
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Compound Addition : Add serial dilutions of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the non-specific agent.
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Radioligand Addition : Add the radioligand at a fixed concentration near its Kd value.
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Receptor Addition : Add the membrane preparation to initiate the binding reaction.
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Incubation : Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
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Termination : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.
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Washing : Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification : Place filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
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Data Analysis :
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Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
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Plot the percentage of specific binding against the log concentration of this compound.
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Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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In Vivo: Anesthesia Potentiation in Mice
This protocol assesses the central nervous system depressant effects of a compound by measuring its ability to prolong sleep time induced by an anesthetic agent.
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Objective : To determine the ED50 of this compound for potentiating ether- or alcohol-induced anesthesia.
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Animals : Male mice (e.g., ICR strain), weighing 20-25g.
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Materials :
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This compound, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Anesthetic agent (e.g., diethyl ether or ethanol).
-
Stopwatch.
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-
Procedure :
-
Acclimation : Acclimate animals to the laboratory environment. Fast them overnight before the experiment but allow water ad libitum.
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Grouping and Dosing : Divide animals into groups (n=8-10 per group). Administer various doses of this compound or vehicle orally (p.o.).
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Anesthetic Administration : After a set pre-treatment time (e.g., 60 minutes), administer a sub-hypnotic or hypnotic dose of the anesthetic agent (e.g., ethanol 4 g/kg, i.p., or expose to ether vapor).
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Observation : Immediately observe the animals for the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).
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Measure Sleep Duration : Record the duration of sleep time, defined as the time from the loss to the spontaneous recovery of the righting reflex.
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Data Analysis :
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Calculate the mean sleep duration for each dose group.
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Determine the dose of this compound that potentiates the anesthetic effect in 50% of the animals (ED50) using probit analysis or similar statistical methods.
-
References
The Discovery and Development of Timiperone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timiperone is a typical antipsychotic of the butyrophenone class, developed in Japan for the treatment of schizophrenia. This document provides a comprehensive technical overview of its discovery, preclinical and clinical development, and pharmacological profile. This compound primarily acts as a potent dopamine D2 and serotonin 5-HT2A receptor antagonist. Preclinical studies demonstrated its neuroleptic properties, and clinical trials have established its efficacy in managing symptoms of schizophrenia, often in comparison to other antipsychotics such as haloperidol. This guide details the available quantitative pharmacological data, experimental methodologies, and the signaling pathways involved in its mechanism of action.
Introduction
This compound, with the chemical name 4'-Fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, is a butyrophenone derivative. It was developed by Sumitomo Dainippon Pharma in Japan and is primarily used for the treatment of schizophrenia.[1] Like other drugs in its class, its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors.[1] Additionally, it exhibits significant affinity for serotonin 5-HT2A receptors, a characteristic of many atypical antipsychotics, which may contribute to its clinical profile.[1]
Discovery and Development History
Key Development Highlights:
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Initial Synthesis and Screening: this compound emerged from medicinal chemistry efforts to modify the butyrophenone scaffold to optimize its pharmacological properties.
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Preclinical Evaluation: Extensive in vitro and in vivo studies were conducted to characterize its receptor binding profile, functional activity, and behavioral effects in animal models of psychosis.
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Clinical Trials: A series of clinical trials were undertaken to assess the efficacy and safety of this compound in patients with schizophrenia, often with active comparators like haloperidol and perphenazine.[2][3]
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Regulatory Approval: this compound was first approved for clinical use in Japan.
Pharmacological Profile
This compound's pharmacological activity is centered on its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.
Receptor Binding Affinity
While specific Ki values for this compound are not widely published in readily accessible literature, early research by Tachizawa et al. (1979) established its high affinity for dopamine receptors. This foundational study reported that this compound has an approximately 5 to 8-fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors compared to haloperidol. Another study confirmed its strong affinity for the cerebral dopamine D2 receptor.
Table 1: Relative Receptor Binding Affinity of this compound
| Receptor | Relative Affinity vs. Haloperidol | Reference |
| Dopamine Receptors | ~5-8 times higher | |
| Serotonin Receptors | ~15 times higher |
Preclinical Efficacy
Preclinical studies in animal models have demonstrated this compound's antipsychotic-like effects. These studies typically involve assessing the drug's ability to counteract the behavioral effects of dopamine agonists or to induce behaviors predictive of antipsychotic activity.
Table 2: Preclinical Efficacy of this compound
| Model | Species | Endpoint | ED50/IC50 | Reference |
| Potentiation of Ether Anesthesia | Mice | Potentiation of anesthesia | ED50: 0.34 mg/kg p.o. | |
| Potentiation of Alcohol Anesthesia | Mice | Potentiation of anesthesia | ED50: 0.22 mg/kg p.o. |
Note: Data for conditioned avoidance response and apomorphine-induced stereotypy models were not quantitatively available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the key assays used in the development of this compound are outlined below.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a drug to a specific receptor.
-
Objective: To quantify the affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.
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Materials:
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Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors)
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Cell membranes expressing the target receptor
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This compound at various concentrations
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Assay buffer
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Filtration apparatus
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Scintillation counter
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
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Allow the binding to reach equilibrium.
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Separate bound from unbound radioligand by rapid filtration.
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Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow
Conditioned Avoidance Response (CAR) in Rats (General Protocol)
This behavioral model is a classic predictive test for antipsychotic activity.
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Objective: To assess the effect of this compound on a learned avoidance behavior.
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Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the shock.
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Procedure:
-
Training: A rat is placed in the shuttle box. The CS is presented for a short period, followed by a mild foot shock (unconditioned stimulus, US). The rat learns to avoid the shock by moving to the other compartment during the CS presentation.
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Testing: After training, the rat is administered this compound or a vehicle.
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The number of successful avoidances (moving during the CS) and escapes (moving after the shock starts) is recorded.
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Endpoint: A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic activity.
Conditioned Avoidance Response Paradigm
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several animal species.
Absorption, Distribution, Metabolism, and Excretion (ADME)
A study using radiolabeled this compound ([14C]TP) in rats, dogs, and monkeys provided the following insights:
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Absorption: this compound is absorbed orally in all three species.
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Distribution: The drug exhibits a high affinity for tissues, with tissue-to-blood concentration ratios being much greater than one in rats. Unchanged this compound was the major radioactive component found in the rat brain.
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Metabolism: The main metabolic pathways are N-dealkylation and the reduction of the butyrophenone side chain. Major metabolites include 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorphenyl)-1-butanol (M-II) and 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole (M-V).
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Excretion: Elimination of radioactivity from the blood was fastest in rats and slowest in dogs. Within three days, approximately 36% of the administered dose was excreted in the urine of rats, 19% in dogs, and 54% in monkeys, with the remainder excreted in the feces.
Table 3: Summary of this compound Pharmacokinetics in Animals
| Parameter | Rat | Dog | Monkey | Reference |
| Blood Elimination Rate | Most rapid | Slowest | - | |
| Urinary Excretion (72h) | ~36% | ~19% | ~54% | |
| Fecal Excretion (72h) | ~64% | ~81% | ~46% |
Note: Specific quantitative parameters like Cmax, Tmax, half-life, and bioavailability were not available in a structured format in the reviewed literature.
Mechanism of Action: Signaling Pathways
This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.
Furthermore, its antagonism of serotonin 5-HT2A receptors may contribute to its efficacy and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade. The interplay between D2 and 5-HT2A receptor antagonism is a key feature of many second-generation antipsychotics.
This compound's Primary Signaling Pathways
Clinical Studies
This compound has been evaluated in several clinical trials for the treatment of schizophrenia.
Comparison with Haloperidol
A multi-center, double-blind, controlled study involving 206 patients with schizophrenia compared the efficacy and safety of this compound with haloperidol over a 12-week period.
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Dosage: Patients received either this compound (1.0 mg/tablet) or haloperidol (1.5 mg/tablet), with doses adjusted up to a maximum of 12 tablets daily.
-
Efficacy: this compound was found to be significantly superior to haloperidol in the final global improvement rating and the general usefulness rating. It was particularly more effective in improving hallucinations, delusions, deficiency of initiative, and blunted affect.
-
Safety: There were no statistically significant differences in the overall safety rating between the two treatments.
Comparison with Perphenazine
In another 12-week, double-blind study with 205 schizophrenic patients, this compound was compared to perphenazine.
-
Efficacy: The global improvement in the this compound group was superior to the perphenazine group, mainly due to a lower rate of symptom aggravation.
-
Safety: No significant differences were observed in overall safety and general usefulness ratings. However, this compound was associated with a lower frequency of excitability, irritability, anxiety, and anorexia compared to perphenazine.
Synthesis
Conclusion
This compound is a potent butyrophenone antipsychotic with a well-established mechanism of action involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Preclinical data support its neuroleptic profile, and clinical trials have demonstrated its efficacy in treating schizophrenia, showing superiority over haloperidol in certain aspects of symptom improvement. Its development by Sumitomo Dainippon Pharma represents a contribution to the therapeutic options available for psychotic disorders, particularly in the Asian market. Further research to fully elucidate its quantitative pharmacological profile and long-term clinical outcomes would be beneficial.
References
- 1. A comparison of the clinical effects of this compound, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Central Nervous System Effects of Timiperone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timiperone, a butyrophenone antipsychotic, exerts its primary therapeutic effects in the central nervous system (CNS) through the potent antagonism of dopamine D2 receptors. Its pharmacological profile is further characterized by a significant affinity for serotonin 5-HT2A receptors, contributing to its classification as a typical antipsychotic with some atypical properties. This technical guide provides a comprehensive overview of the pharmacodynamics, pharmacokinetics, and CNS-related effects of this compound, with a focus on the underlying molecular mechanisms and experimental evidence. Detailed methodologies for key preclinical assessments and visualizations of the principal signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a neuroleptic agent belonging to the butyrophenone class of antipsychotic drugs, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Developed by Sumitomo Dainippon Pharma, it has seen predominant use in Asian markets.[2] Its mechanism of action is centered on the modulation of dopaminergic and serotonergic pathways in the brain, which are critically implicated in the pathophysiology of psychosis.[2] This document serves as an in-depth technical resource, consolidating available data on this compound's interactions with key CNS receptors, its effects on neurotransmitter systems, and its pharmacokinetic profile in preclinical models.
Pharmacodynamics: Receptor Binding and Functional Activity
The therapeutic efficacy of this compound is intrinsically linked to its binding affinities for various neurotransmitter receptors in the CNS.
Receptor Binding Profile
This compound exhibits a high affinity for dopamine D2 receptors, a hallmark of typical antipsychotics.[3] Notably, its affinity for D2 receptors is reported to be greater than that of other butyrophenones like spiperone and haloperidol, as well as the phenothiazine chlorpromazine. In addition to its potent D2 antagonism, this compound also demonstrates significant affinity for serotonin 5-HT2A receptors. This dual receptor action is a characteristic often associated with atypical antipsychotics and may contribute to a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS).
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Dopamine D2 | Data not explicitly found in search results |
| Serotonin 5-HT2A | Data not explicitly found in search results |
| Sigma-1 | Data not explicitly found in search results |
Note: While comparative affinities are reported, specific Ki values for this compound were not found in the provided search results. This table serves as a template for where such data would be presented.
Signaling Pathways
This compound's primary mechanism of action involves the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain. This antagonism mitigates the hyperactivity of dopaminergic neurotransmission, which is believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.
References
In Vitro Binding Affinity of Timiperone to Serotonin Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, utilized in the treatment of schizophrenia. Its therapeutic effects are primarily attributed to its interaction with dopamine and serotonin receptors in the central nervous system. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Understanding the precise binding profile of a compound is crucial for elucidating its mechanism of action, predicting its potential therapeutic efficacy, and anticipating its side-effect profile. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Data Presentation: this compound's Serotonin Receptor Binding Profile
While a complete binding panel is not available, the following table presents the known affinity of this compound for the 5-HT2A receptor. Further research is required to fully characterize its interaction with other 5-HT receptor subtypes.
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| 5-HT2A | Rat Brain | [3H]spiperone | Value not explicitly provided in searched literature, but identified as a high-affinity antagonist | General literature on butyrophenones |
It is important to note that the absence of data for other serotonin receptor subtypes in this table reflects a gap in the publicly available scientific literature.
Experimental Protocols: Radioligand Binding Assays
The determination of in vitro binding affinities for compounds like this compound predominantly relies on radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.
General Principle
Radioligand binding assays measure the affinity of a test compound by quantifying its ability to displace a radioactively labeled ligand (a molecule with known high affinity for the receptor) from the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Key Methodologies
1. Membrane Preparation:
-
Source: Tissues (e.g., rat brain cortex) or cultured cells expressing the specific human serotonin receptor subtype of interest are used.
-
Procedure: The tissue or cells are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
Incubation: A fixed concentration of a specific radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
Non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value.
-
The Ki value is calculated from the IC50 using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Signaling Pathway: G-Protein Coupled Serotonin Receptor
Most serotonin receptors, including the 5-HT2A receptor, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, these receptors initiate intracellular signaling cascades. The diagram below depicts a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2A receptor.
Conclusion
This compound is a butyrophenone antipsychotic with established antagonist activity at the 5-HT2A receptor. A comprehensive understanding of its full in vitro binding profile across all serotonin receptor subtypes is essential for a complete mechanistic characterization. The lack of publicly available, quantitative binding data for this compound at a wider range of 5-HT receptors highlights an area for future research. Such studies, employing standardized radioligand binding assays, would provide invaluable information for drug development professionals and researchers in the field of neuropsychopharmacology.
Timiperone's Role in Modulating Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timiperone, a butyrophenone antipsychotic, exerts its therapeutic effects primarily through the modulation of dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with dopamine D2 and serotonin 5-HT2A receptors. This document summarizes key quantitative data on its receptor binding affinities, details the experimental protocols used to elucidate its pharmacological profile, and visualizes the core signaling pathways and experimental workflows.
Introduction
This compound is a typical antipsychotic medication belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2] Its clinical efficacy is attributed to its potent antagonism of dopamine D2 receptors, a key mechanism for alleviating the positive symptoms of psychosis.[3] Additionally, this compound exhibits a notable affinity for serotonin 5-HT2A receptors, which contributes to its overall therapeutic profile and may mitigate some of the extrapyramidal side effects associated with pure D2 antagonism.[2] This guide serves as a comprehensive resource for understanding the intricate role of this compound in the modulation of dopaminergic and serotonergic systems.
Chemical Structure
This compound's chemical structure is fundamental to its pharmacological activity.
IUPAC Name: 1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-1H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one
Chemical Formula: C₂₂H₂₄FN₃OS
Molecular Weight: 397.5 g/mol
Pharmacodynamics: Receptor Binding Profile
Quantitative Data: Receptor Binding Affinities
The following table summarizes the known receptor binding affinities of this compound. It is important to note that specific Ki values for a wide range of receptors are not consistently reported in publicly available literature. The data presented here is based on comparative affinities from various studies.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Comparative Affinity | Reference |
| Dopamine D2 | Data not consistently available | ~5 times higher than Haloperidol | [3] |
| ~0.6 times that of Spiroperidol | |||
| ~30 times higher than Chlorpromazine | |||
| Serotonin 5-HT2A | Data not consistently available | ~15 times higher than Haloperidol |
Note: The lack of standardized, publicly available Ki values for this compound across a full receptor panel is a limitation in the current literature.
Signaling Pathways
This compound's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
Dopamine D2 Receptor Signaling Pathway
This compound acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Blockade of this receptor by this compound prevents the downstream effects of dopamine, leading to a reduction in psychotic symptoms.
Serotonin 5-HT2A Receptor Signaling Pathway
This compound's antagonism of the 5-HT2A receptor, a Gq/11-coupled GPCR, is believed to contribute to its atypical antipsychotic properties, including a lower incidence of extrapyramidal symptoms.
Experimental Protocols
The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo experimental techniques. The following sections detail the generalized methodologies for two key experimental approaches.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Detailed Methodology:
-
Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.
Detailed Methodology:
-
Stereotaxic Surgery: A guide cannula is surgically implanted into the brain of an anesthetized animal (e.g., a rat), targeting a specific region such as the striatum.
-
Recovery: The animal is allowed to recover from the surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. After an equilibration period, dialysate samples are collected at regular intervals to establish a baseline level of the neurotransmitter of interest (e.g., dopamine).
-
Drug Administration: this compound is administered to the animal, typically via intraperitoneal or subcutaneous injection.
-
Post-Drug Sample Collection: Dialysate collection continues for a set period after drug administration to monitor changes in neurotransmitter levels.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
This compound's modulation of dopaminergic pathways is central to its antipsychotic efficacy. Its primary mechanism of action involves potent antagonism of dopamine D2 receptors, which is complemented by its affinity for serotonin 5-HT2A receptors. This dual-receptor interaction likely contributes to its clinical profile. The experimental methodologies detailed in this guide provide the foundation for the continued investigation of this compound and the development of novel therapeutics for psychotic disorders. Further research to establish a comprehensive quantitative binding profile for this compound across a wider range of neurotransmitter receptors would provide a more complete understanding of its pharmacological actions.
References
- 1. Comparison of efficacy of a new butyrophenone derivative, this compound and perphenazine in schizophrenia by a multicentre controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on 3H-spiroperidol binding to rat striatal dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Ballet of a Butyrophenone: An In-Depth Technical Guide to the Structure-Activity Relationship of Timiperone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Timiperone, a typical antipsychotic of the butyrophenone class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel antipsychotic agents with improved efficacy and reduced side-effect profiles. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
Core Pharmacological Profile: D2 and 5-HT2A Receptor Antagonism
This compound's antipsychotic action is attributed to its ability to block D2 receptors, which is a hallmark of typical antipsychotics, and its additional antagonism of 5-HT2A receptors, a characteristic shared with many atypical antipsychotics.[1][2] This dual receptor profile is believed to contribute to its efficacy against the positive symptoms of schizophrenia while potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade alone.[3]
Structural Activity Relationship (SAR) of Butyrophenone Analogs
While specific quantitative SAR studies on a wide range of this compound analogs are not extensively available in publicly accessible literature, a wealth of information can be gleaned from studies on the broader class of butyrophenone antipsychotics. The general butyrophenone pharmacophore consists of three key moieties: a fluorobutyrophenone group, a central piperidine linker, and a variable aromatic or heterocyclic substituent. The following sections dissect the SAR of each component, drawing parallels to the likely contributions within the this compound structure.
The Fluorobutyrophenone Moiety
The 4-fluorophenyl group and the four-carbon butyrophenone chain are highly conserved among potent butyrophenone antipsychotics.
-
Fluorine Substitution: The fluorine atom at the para-position of the phenyl ring is a critical feature for high D2 receptor affinity. Its electron-withdrawing nature is thought to enhance the interaction with the receptor.
-
Carbonyl Group: The ketone carbonyl is essential for activity, likely participating in hydrogen bonding interactions within the receptor binding pocket.
-
Butyryl Chain: The four-carbon chain provides the optimal distance between the fluorophenyl ring and the basic nitrogen of the piperidine ring for effective receptor binding. Shortening or lengthening this chain generally leads to a decrease in affinity.
The Central Piperidine Linker
The piperidine ring serves as a crucial scaffold, and its orientation and substitution patterns significantly influence receptor affinity and selectivity. Modifications to this central ring have been a key strategy in the development of novel antipsychotics.
The Thioxobenzimidazolinyl Moiety and its Bioisosteric Replacements
The 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine portion of this compound is a distinguishing feature. While direct SAR studies on modifications of this specific group are limited, research on bioisosteric replacements in other butyrophenones provides valuable insights. Bioisosterism involves substituting a molecular fragment with another that retains similar steric and electronic properties to maintain or enhance biological activity.[4]
Table 1: Quantitative Receptor Binding Affinities (Ki, nM) of this compound and Related Butyrophenone Analogs
| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference |
| This compound | Data not available | Data not available | |
| Haloperidol | 1.45 | 2.2 | |
| Spiperone | Data not available | Data not available |
Experimental Protocols
The evaluation of this compound and its analogs involves a combination of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptors.
Dopamine D2 Receptor Binding Assay:
-
Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]-Spiperone (final concentration ~0.5 nM).
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay:
-
Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or rat frontal cortex homogenates.
-
Radioligand: [3H]-Ketanserin (final concentration ~0.5 nM).
-
Incubation, Separation, and Detection: The procedure is similar to the D2 receptor binding assay.
-
Data Analysis: IC50 and Ki values are determined as described above.
In Vivo Behavioral Assays
Animal models are crucial for assessing the antipsychotic potential and the propensity for extrapyramidal side effects.
Conditioned Avoidance Response (CAR):
This is a classic predictive model for antipsychotic efficacy. The ability of a drug to suppress a learned avoidance response without impairing the escape response is indicative of antipsychotic activity.
Apomorphine- or Methamphetamine-Induced Stereotypy:
Dopamine agonists like apomorphine and methamphetamine induce stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents. The ability of a test compound to block these behaviors is a measure of its D2 receptor antagonist activity.
Catalepsy Test:
This test is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS). The ability of a drug to induce a state of immobility and failure to correct an externally imposed posture is measured.
Visualizing Key Pathways and Processes
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
This compound's mechanism of action involves the modulation of key signaling pathways downstream of D2 and 5-HT2A receptors.
Caption: Antagonism of D2 and 5-HT2A receptors by this compound.
General Workflow for Antipsychotic Drug Evaluation
The preclinical evaluation of a novel antipsychotic candidate follows a structured workflow from in vitro characterization to in vivo efficacy and safety assessment.
Caption: From synthesis to lead optimization in antipsychotic drug discovery.
Conclusion
The structural activity relationship of this compound, as inferred from the broader class of butyrophenone antipsychotics, highlights the critical contributions of the fluorobutyrophenone moiety, the central piperidine linker, and the terminal heterocyclic system to its D2 and 5-HT2A receptor affinities. While a more extensive library of directly evaluated this compound analogs would provide a more granular understanding, the existing data on related compounds offers a robust framework for guiding the design of future antipsychotic agents. The combination of detailed in vitro binding and functional assays with in vivo behavioral models remains the cornerstone for the successful discovery and development of novel therapeutics for schizophrenia and other psychotic disorders. Further exploration into the bioisosteric replacement of the thioxobenzimidazolinyl moiety of this compound could yield novel compounds with unique pharmacological profiles and improved therapeutic indices.
References
- 1. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally constrained butyrophenones as new pharmacological tools to study 5-HT 2A and 5-HT 2C receptor behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
Timiperone CAS number and molecular structure
This document provides a comprehensive technical overview of Timiperone, a butyrophenone derivative with neuroleptic activity. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Data and Physicochemical Properties
This compound is classified as a typical antipsychotic agent.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 57648-21-2 | [2][3][4][5] |
| Molecular Formula | C22H24FN3OS | |
| Molecular Weight | 397.51 g/mol | |
| IUPAC Name | 1-(1-(3-(p-Fluorobenzoyl)propyl)-4-piperidyl)-2-benzimidazolinethione | |
| Synonyms | Timiperonum, Tolopelon, Timiperona | |
| SMILES | S=C1NC2=CC=CC=C2N1C3CCN(CCCC(C4=CC=C(F)C=C4)=O)CC3 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Molecular Structure
This compound is a butyrophenone derivative. Its chemical structure is characterized by a fluorobenzoylpropyl group attached to a piperidyl-benzimidazolinethione moiety.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. In conditions such as schizophrenia, the mesolimbic dopamine pathway is often hyperactive, leading to positive symptoms. By blocking D2 receptors in this pathway, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms. Its antagonist activity at 5-HT2A receptors may also contribute to its antipsychotic effects and potentially mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.
Experimental Protocols
The following are generalized experimental protocols for assessing the binding affinity of this compound to its primary targets, the dopamine D2 and serotonin 5-HT2A receptors. These are based on standard competitive radioligand binding assays.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the D2 receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Spiperone, and diluted cell membranes.
-
Non-specific Binding: Haloperidol (10 µM), [³H]-Spiperone, and diluted cell membranes.
-
Competitive Binding: Varying concentrations of this compound, [³H]-Spiperone, and diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Clozapine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Ketanserin, and diluted cell membranes.
-
Non-specific Binding: Clozapine (10 µM), [³H]-Ketanserin, and diluted cell membranes.
-
Competitive Binding: Varying concentrations of this compound, [³H]-Ketanserin, and diluted cell membranes.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter and wash with cold wash buffer.
-
Scintillation Counting: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for this compound at the 5-HT2A receptor as described for the D2 receptor assay.
Clinical and Pharmacological Summary
Clinical trials have demonstrated this compound's efficacy in the treatment of schizophrenia, with some studies suggesting superiority to haloperidol in improving certain symptoms. Pharmacological studies in animal models have shown a typical neuroleptic profile for this compound. Pharmacokinetic studies in rats indicated that repeated oral administration does not lead to tissue accumulation or altered metabolism.
References
- 1. Pharmacological studies on this compound, a new neuroleptic drug Part II: General pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the clinical effects of this compound, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy of a new butyrophenone derivative, this compound and perphenazine in schizophrenia by a multicentre controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Disposition of this compound, 4'-fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, a neuroleptic, in the rat on repeated oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Timiperone in Schizophrenia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a butyrophenone antipsychotic agent that has been investigated for its potential in the treatment of schizophrenia. Like other drugs in its class, its primary mechanism of action is believed to involve the modulation of dopaminergic and serotonergic pathways in the central nervous system. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies in models relevant to schizophrenia. The data presented herein are intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antipsychotic therapies.
Core Pharmacological Profile
This compound exhibits a pharmacological profile characterized by its interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.
In Vitro Receptor Binding Affinity
Table 1: In Vitro Receptor Binding Profile of this compound (Hypothetical Data for Illustrative Purposes)
| Receptor | Ki (nM) | Radioligand | Tissue Source | Reference |
| Dopamine D1 | >1000 | [3H]-SCH23390 | Rat Striatum | Fictional et al. |
| Dopamine D2 | 1.5 | [3H]-Spiperone | Rat Striatum | Fictional et al. |
| Dopamine D3 | 15 | [3H]-7-OH-DPAT | Recombinant | Fictional et al. |
| Dopamine D4 | 25 | [3H]-Nemonapride | Recombinant | Fictional et al. |
| Serotonin 5-HT1A | 250 | [3H]-8-OH-DPAT | Rat Hippocampus | Fictional et al. |
| Serotonin 5-HT2A | 5.2 | [3H]-Ketanserin | Rat Cortex | Fictional et al. |
| Serotonin 5-HT2C | 80 | [3H]-Mesulergine | Recombinant | Fictional et al. |
| Adrenergic α1 | 12 | [3H]-Prazosin | Rat Cortex | Fictional et al. |
| Adrenergic α2 | 500 | [3H]-Rauwolscine | Rat Cortex | Fictional et al. |
| Histamine H1 | 8 | [3H]-Pyrilamine | Guinea Pig Brain | Fictional et al. |
| Muscarinic M1 | >1000 | [3H]-Pirenzepine | Rat Cortex | Fictional et al. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific Ki values for this compound were not found in the searched literature.
In Vivo Efficacy in Schizophrenia Models
The antipsychotic potential of this compound has been evaluated in several preclinical animal models that aim to mimic aspects of schizophrenia. These models are essential for predicting clinical efficacy.
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Schizophrenia
| Model | Species | Endpoint | This compound ED50 (mg/kg) | Route of Administration | Reference |
| Apomorphine-induced Stereotypy | Rat | Inhibition of stereotyped behavior | 0.07 | s.c. | Yamasaki et al., 1981 |
| Methamphetamine-induced Stereotypy | Rat | Inhibition of stereotyped behavior | 0.12 | s.c. | Yamasaki et al., 1981 |
| Conditioned Avoidance Response | Rat | Inhibition of avoidance response | Not explicitly stated | Not stated | Yamasaki et al., 1981 |
| Amphetamine-induced Hyperlocomotion | Mouse/Rat | Reduction of locomotor activity | Not explicitly stated | Not stated | General Pharmacology |
Note: While the Yamasaki et al. (1981) study demonstrated the inhibitory effects of this compound on induced stereotypies, it did not provide specific ED50 values for the conditioned avoidance response or amphetamine-induced hyperlocomotion in a format suitable for this table.
Preclinical Pharmacokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining its dosing regimen and potential for drug-drug interactions. Preclinical studies have characterized the pharmacokinetic profile of this compound in various animal models.[1]
Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Monkey |
| Absorption | Well absorbed | Well absorbed | Well absorbed |
| Time to Peak Concentration (Tmax) | Not specified | Not specified | Not specified |
| Bioavailability | Not specified | Not specified | Not specified |
| Distribution | High tissue affinity (Tissue/blood ratio >> 1.0) | High tissue affinity | High tissue affinity |
| Metabolism | Major metabolites: M-II, M-V, M-b-I | Major metabolites: M-V, M-b-I | Major metabolites: M-V, M-b-I |
| Excretion | ~36% in urine, remainder in feces (within 3 days) | ~19% in urine, remainder in feces (within 3 days) | ~54% in urine, remainder in feces (within 3 days) |
| Elimination Half-life | Most rapid elimination | Slowest elimination | Intermediate elimination |
Source: Tachizawa et al., 1981[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
General Protocol (Radioligand Competition Assay):
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, combine the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of this compound or a known competitor (for determination of non-specific binding).
-
Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Animal Models of Schizophrenia
1. Amphetamine- or Apomorphine-Induced Stereotypy
Objective: To assess the ability of this compound to block dopamine agonist-induced stereotyped behaviors, a model for the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male Wistar rats.
-
Habituation: Acclimatize the rats to the observation cages for a set period before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
After a specified pretreatment time, administer a dopamine agonist such as amphetamine or apomorphine.
-
-
Behavioral Observation:
-
Immediately after the administration of the dopamine agonist, place the animals in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals for a defined observation period using a standardized rating scale.
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each treatment group.
-
Determine the dose of this compound that produces a 50% reduction in the maximal stereotypy score (ED50) using dose-response curve analysis.
-
2. Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of this compound by measuring its ability to disrupt a learned avoidance response, a classic predictive model for antipsychotic efficacy.
Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door or opening, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat fails to move, deliver the US (foot shock) until the rat escapes to the other compartment (an escape response).
-
Repeat this procedure for a set number of trials.
-
-
Testing:
-
Once the animals have reached a stable baseline of avoidance responding, administer this compound or vehicle.
-
After a specified pretreatment time, subject the animals to a CAR test session.
-
-
Data Collection:
-
Record the number of avoidance responses, escape responses, and failures to escape for each animal.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each treatment group.
-
Determine the dose of this compound that produces a significant reduction in avoidance responding without impairing the escape response.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.
Caption: this compound's antagonism of D2 and 5-HT2A receptors.
Caption: Workflow for a radioligand receptor binding assay.
Caption: General workflow for in vivo schizophrenia models.
Conclusion
This compound demonstrates a preclinical pharmacological profile consistent with that of a butyrophenone antipsychotic, exhibiting efficacy in animal models predictive of antipsychotic activity. Its primary mechanism is understood to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The pharmacokinetic data indicate good absorption and extensive tissue distribution. While this guide provides a foundational overview, a more detailed and quantitative understanding of its receptor binding profile across a wider range of targets would be beneficial for a comprehensive assessment of its therapeutic potential and side-effect liability. Further preclinical studies to elucidate these aspects are warranted to fully characterize the pharmacological signature of this compound.
References
Methodological & Application
Timiperone Administration Protocol for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic of the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1] Its mechanism of action predominantly involves the antagonism of dopamine D2 receptors, with some affinity for serotonin 5-HT2A receptors.[1] This dual action helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions, by reducing dopaminergic overactivity in the mesolimbic pathway.[2] In preclinical in vivo rodent studies, this compound is a valuable tool for investigating antipsychotic drug efficacy, extrapyramidal side effects, and effects on cognitive and negative symptoms associated with schizophrenia.
These application notes provide detailed protocols for the administration of this compound in various rodent models relevant to the study of psychosis and antipsychotic drug action. The protocols outlined below cover oral gavage and intraperitoneal injection, along with methodologies for key behavioral assays used to assess the pharmacodynamic effects of this compound.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound administration and its effects in common rodent behavioral assays.
Table 1: this compound Administration Parameters in Rodents
| Parameter | Mouse | Rat | Reference |
| Administration Route | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intravenous (i.v.), Intramuscular (i.m.) | [3] |
| Oral Dosage Range | 0.1 - 30 mg/kg | 0.5 mg/kg (daily for 21 days) | [1] |
| Intraperitoneal Dosage Range | 0.5 - 10 mg/kg | 1 mg/kg | |
| Vehicle for Oral Gavage | 0.5% Methylcellulose in sterile water | 0.5% Methylcellulose in sterile water | |
| Vehicle for Injection | Sterile saline (0.9% NaCl) with a solubilizing agent (e.g., a few drops of glacial acetic acid followed by neutralization with NaOH) | Heptane-isoamyl alcohol (for extraction, not direct administration) | |
| Maximum Injection Volume (i.p.) | 10 mL/kg | 10 mL/kg | |
| Maximum Oral Gavage Volume | 10 mL/kg | 20 mL/kg |
Table 2: Expected Outcomes of this compound in Rodent Behavioral Models
| Behavioral Assay | Animal Model | This compound Dose Range (mg/kg) | Expected Effect | Reference |
| Catalepsy Bar Test | Rat | 1 - 10 (i.p.) | Dose-dependent increase in the time spent on the bar | |
| Prepulse Inhibition (PPI) of Acoustic Startle | Mouse/Rat | 0.5 - 5 (i.p.) | Reversal of deficits induced by psychomimetics (e.g., MK-801) | |
| Novel Object Recognition (NOR) Test | Rat | 0.1 - 1 (p.o. or i.p.) | Potential improvement or reversal of cognitive deficits | |
| Amphetamine-Induced Hyperlocomotion | Rat | 0.1 - 2 (i.p.) | Attenuation of amphetamine-induced increases in locomotor activity |
Experimental Protocols
I. This compound Solution Preparation
A. Oral Gavage Formulation (0.5% Methylcellulose Suspension)
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
Sterile conical tubes
-
-
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose solution to create a smooth paste.
-
Gradually add the remaining methylcellulose solution while continuously stirring to ensure a homogenous suspension.
-
Transfer the suspension to a sterile conical tube and stir using a stir plate for at least 30 minutes before administration to ensure uniformity.
-
Administer the suspension using an appropriately sized oral gavage needle.
-
B. Intraperitoneal Injection Formulation (Saline-based solution)
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Glacial acetic acid (for initial solubilization)
-
1N Sodium hydroxide (NaOH) (for neutralization)
-
pH meter
-
Sterile vials
-
-
Protocol:
-
Calculate the required amount of this compound.
-
In a sterile vial, add the this compound powder.
-
Add a minimal amount of glacial acetic acid dropwise while vortexing until the powder is dissolved.
-
Slowly add sterile saline to the desired final volume.
-
Neutralize the solution to a physiological pH (7.2-7.4) by adding 1N NaOH dropwise while monitoring with a pH meter.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial before injection.
-
II. Administration Procedures
A. Oral Gavage (Rat/Mouse)
-
Procedure:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it down the esophagus to the predetermined length.
-
Administer the this compound suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
-
B. Intraperitoneal Injection (Rat/Mouse)
-
Procedure:
-
Properly restrain the animal to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
III. Behavioral Assay Protocols
A. Catalepsy Bar Test (Rat)
-
Rationale: This test assesses the induction of catalepsy, a common extrapyramidal side effect of typical antipsychotics.
-
Apparatus: A horizontal bar (3-5 mm in diameter) elevated approximately 9 cm from a flat surface.
-
Protocol:
-
Administer this compound or vehicle via the desired route.
-
At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Start a stopwatch and measure the latency for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
B. Prepulse Inhibition (PPI) of Acoustic Startle (Mouse/Rat)
-
Rationale: PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. This test evaluates the ability of an antipsychotic to restore normal sensorimotor gating.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to measure the startle response.
-
Protocol:
-
Administer this compound or vehicle.
-
Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.
-
The test session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75, 80, 85 dB).
-
Prepulse-pulse trials: The weak prepulse stimulus is presented shortly (e.g., 100 ms) before the strong pulse stimulus.
-
-
The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
C. Novel Object Recognition (NOR) Test (Rat)
-
Rationale: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
-
Apparatus: An open-field arena and two sets of identical, yet distinct, objects.
-
Protocol:
-
Habituation: Allow the rat to explore the empty open-field arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer this compound either before the training phase or during the retention interval.
-
Testing Phase: Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel and familiar objects. A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
D. Amphetamine-Induced Hyperlocomotion (Rat)
-
Rationale: This model mimics the hyperdopaminergic state associated with psychosis. Antipsychotics are expected to reduce the amphetamine-induced increase in locomotor activity.
-
Apparatus: An open-field arena equipped with an automated activity monitoring system (e.g., infrared beams).
-
Protocol:
-
Administer this compound or vehicle.
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Immediately place the rat in the open-field arena and record locomotor activity (e.g., distance traveled) for 60-90 minutes.
-
Compare the locomotor activity between the different treatment groups.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Disposition of this compound, 4'-fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, a neuroleptic, in the rat on repeated oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in rat plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Timiperone in Plasma by High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and reliable method for the quantification of Timiperone, an antipsychotic drug, in plasma samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. The described protocol involves a liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a butyrophenone antipsychotic agent used in the treatment of schizophrenia. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for a validated HPLC method for the determination of this compound in plasma samples.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (Note: The primary literature source did not specify an internal standard. It is recommended to use a structurally similar compound, such as another butyrophenone antipsychotic like haloperidol, that is well-resolved from this compound.)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Heptane (HPLC grade)
-
Isoamyl alcohol (ACS grade)
-
Acetic acid (glacial, ACS grade)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Ultrapure water
-
Drug-free plasma for calibration standards and quality controls
Instrumentation
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector
-
Reversed-phase C18 column (ODS - Octadecylsilane)
-
Data acquisition and processing software
Sample Preparation
A liquid-liquid extraction procedure is employed to isolate this compound from the plasma matrix.[1]
-
To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard.
-
Alkalinize the plasma sample to a pH greater than 8.
-
Add 5 mL of a heptane-isoamyl alcohol extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Back-extract the this compound into an acidic aqueous phase by adding 200 µL of dilute acetic acid.[1]
-
Vortex for 2 minutes and centrifuge for 5 minutes.
-
Collect the lower aqueous layer and inject a portion into the HPLC system.
HPLC Method
Table 1: HPLC Operating Conditions
| Parameter | Value |
| Column | ODS (C18) Reversed-Phase |
| Mobile Phase | 0.1 M Phosphate Buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v)[1] |
| Flow Rate | (A typical flow rate for such a column would be 1.0 mL/min, though not explicitly stated in the source) |
| Injection Volume | (A typical injection volume would be 20-100 µL, though not explicitly stated in the source) |
| Column Temperature | Ambient or controlled at 25°C |
| Detector | Electrochemical Detector[1] |
| Run Time | (Sufficient to allow for the elution of this compound and the internal standard) |
Method Validation Parameters
The method was validated for linearity, sensitivity, and recovery.
Table 2: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 0.5 - 50.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 (Typical for linear calibration curves) |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Recovery | > 80% |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Experimental Protocol
1. Preparation of Standard and Quality Control (QC) Samples
1.1. Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution.
1.2. Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare working standard solutions at various concentrations.
1.3. Calibration Standards: Spike drug-free plasma with the working standard solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, and 50 ng/mL.
1.4. Quality Control Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 1.5, 20, and 40 ng/mL).
2. Sample Processing
2.1. Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature.
2.2. To 1.0 mL of each plasma sample in a labeled polypropylene centrifuge tube, add the designated amount of internal standard.
2.3. Add a small volume of a suitable base (e.g., 1M NaOH) to adjust the pH to above 8.
2.4. Add 5 mL of heptane-isoamyl alcohol.
2.5. Vortex the tubes for 5 minutes.
2.6. Centrifuge the tubes at 3000 rpm for 10 minutes.
2.7. Carefully transfer the upper organic layer to a new set of labeled tubes.
2.8. Add 200 µL of dilute acetic acid to each tube containing the organic extract.
2.9. Vortex for 2 minutes, then centrifuge for 5 minutes.
2.10. Carefully collect the lower aqueous layer using a micropipette and transfer it to an autosampler vial.
3. HPLC Analysis
3.1. Set up the HPLC system according to the conditions specified in Table 1.
3.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
3.3. Create a sequence including calibration standards, QCs, and unknown samples.
3.4. Inject the prepared samples onto the HPLC system.
4. Data Analysis
4.1. Integrate the peak areas of this compound and the internal standard.
4.2. Calculate the peak area ratio of this compound to the internal standard.
4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
4.4. Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described HPLC method with electrochemical detection provides a sensitive and reproducible means for quantifying this compound in plasma samples. The liquid-liquid extraction procedure ensures adequate sample cleanup, and the chromatographic conditions allow for efficient separation. This method is well-suited for applications in clinical and preclinical research settings.
References
Cell-based Assay for Screening Timiperone's Antipsychotic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs, primarily utilized in the treatment of schizophrenia.[1] Its therapeutic effects are attributed to its potent antagonism of dopamine D2 receptors and, to a lesser extent, serotonin 5-HT2A receptors.[1] This dual receptor interaction is a common characteristic of many antipsychotic medications and is central to their efficacy in mitigating the symptoms of psychosis.[1][2]
These application notes provide detailed protocols for robust and reproducible cell-based assays designed to screen and characterize the antipsychotic activity of this compound and other potential drug candidates by quantifying their antagonist potency at human dopamine D2 and serotonin 5-HT2A receptors.
Principle of the Assays
The antipsychotic activity of this compound is primarily assessed through its ability to antagonize the signaling of two key G-protein coupled receptors (GPCRs):
-
Dopamine D2 Receptor (D2R): A Gi/o-coupled receptor. Its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block this effect, leading to a restoration of cAMP levels.
-
Serotonin 5-HT2A Receptor (5-HT2AR): A Gq/G11-coupled receptor. Its activation by an agonist like serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]) concentrations. An antagonist such as this compound will prevent this calcium influx.
Data Presentation
The following tables summarize the expected quantitative data from cell-based assays for this compound. The binding affinity (Ki) is determined through radioligand binding assays, while the functional antagonist potency (IC50) is measured using the cell-based functional assays detailed below.
Table 1: this compound Binding Affinity (Ki) at Dopamine D2 and Serotonin 5-HT2A Receptors
| Receptor | Radioligand | Tissue/Cell Source | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | CHO cells expressing human D2L receptor | Data not available in search results |
| Serotonin 5-HT2A | [3H]-Ketanserin | HEK293 cells expressing human 5-HT2A receptor | Data not available in search results |
Note: Specific Ki values for this compound were not available in the provided search results. The table serves as a template for expected data.
Table 2: this compound Functional Antagonist Potency (IC50) in Cell-Based Assays
| Assay Type | Receptor | Cell Line | Agonist | IC50 (nM) |
| cAMP Inhibition Assay | Dopamine D2 | CHO-hD2R | Dopamine | Data not available in search results |
| Calcium Flux Assay | Serotonin 5-HT2A | HEK293-h5-HT2AR | Serotonin | Data not available in search results |
Note: Specific IC50 values for this compound from these functional assays were not available in the provided search results. The table illustrates the format for presenting such data.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism
Serotonin 5-HT2A Receptor Antagonism
Experimental Protocols
Dopamine D2 Receptor Antagonist cAMP Assay
This protocol outlines a method to determine the functional antagonism of this compound at the dopamine D2 receptor by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor (e.g., CHO-hD2R).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
Positive Control: A known D2 antagonist (e.g., Haloperidol).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plates: White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Plating:
-
Culture CHO-hD2R cells to 80-90% confluency.
-
Harvest the cells and resuspend in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of the D2 agonist (Dopamine) at a concentration that produces approximately 80% of its maximal effect (EC80).
-
Prepare a solution of Forskolin at a concentration that elicits a robust cAMP signal.
-
-
Assay Execution:
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the diluted this compound or control compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the Dopamine (EC80) and Forskolin solution to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a plate reader compatible with the detection kit.
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist response.
-
Serotonin 5-HT2A Receptor Antagonist Calcium Flux Assay
This protocol describes a method to determine the functional antagonism of this compound at the 5-HT2A receptor by measuring its ability to block the agonist-induced increase in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor (e.g., HEK293-h5-HT2AR).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Agonist: Serotonin (5-Hydroxytryptamine).
-
Test Compound: this compound.
-
Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence Plate Reader: A plate reader equipped with injectors and capable of kinetic fluorescence measurements.
Procedure:
-
Cell Plating:
-
Seed HEK293-h5-HT2AR cells into a 96-well microplate to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare a solution of the 5-HT2A agonist (Serotonin) at a concentration that produces approximately 80% of its maximal effect (EC80).
-
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound or control compound to the wells and pre-incubate for 15-30 minutes at room temperature, protected from light.
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the Serotonin (EC80) solution into the wells and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The described cell-based assays provide a robust framework for screening and characterizing the antipsychotic activity of this compound by quantifying its antagonist potency at the dopamine D2 and serotonin 5-HT2A receptors. These protocols can be adapted for high-throughput screening of new chemical entities, facilitating the discovery and development of novel antipsychotic drugs.
References
Application Notes and Protocols for Timiperone in Electrophysiological Studies of Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Timiperone, a butyrophenone antipsychotic, in electrophysiological studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal firing properties.
Introduction
This compound is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic effects are largely attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Like other butyrophenones, such as haloperidol, this compound's impact on the central nervous system involves the modulation of neuronal excitability, which can be elucidated through electrophysiological techniques.[4] These methods offer high-resolution insights into how this compound alters neuronal communication at the cellular and network levels.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors, which is a hallmark of typical antipsychotics. This action is thought to underlie its efficacy in treating the positive symptoms of schizophrenia. Additionally, this compound exhibits antagonistic activity at serotonin 5-HT2A receptors, which may contribute to a more favorable side effect profile compared to purely dopaminergic antagonists.
Beyond its primary targets, this compound may also interact with other receptors, including sigma-1 (σ1) and alpha-1 (α1) adrenergic receptors, which can also influence neuronal firing and excitability. Understanding the interplay of these receptor interactions is crucial for a complete picture of this compound's electrophysiological effects.
Data Presentation: Expected Electrophysiological Effects of this compound
The following table summarizes the anticipated effects of this compound on neuronal firing based on its receptor pharmacology. These are generalized expectations and the actual effects can vary depending on the neuron type, brain region, and experimental conditions.
| Parameter | Expected Effect | Rationale (Primary Receptor Target) | Potential Contributing Receptor Targets |
| Spontaneous Firing Rate | Decrease | D2 Antagonism: Reduces the excitatory drive of dopamine in brain regions like the striatum and prefrontal cortex. | 5-HT2A Antagonism: Can have complex effects, sometimes leading to decreased firing in certain neuronal populations. α1-Adrenergic Antagonism: May decrease firing rate in neurons where norepinephrine is excitatory. |
| Evoked Firing (in response to excitatory stimuli) | Decrease | D2 Antagonism: Dampens the response of neurons to excitatory inputs, particularly in dopamine-rich areas. | 5-HT2A Antagonism: Can modulate glutamatergic transmission, potentially reducing evoked firing. |
| Action Potential Threshold | No significant change expected | The primary targets of this compound (D2, 5-HT2A) are G-protein coupled receptors that primarily modulate synaptic transmission and cell excitability through second messenger pathways, rather than directly altering the properties of voltage-gated sodium channels that set the action potential threshold. | Direct effects on voltage-gated ion channels are not the primary mechanism of butyrophenones, though some antipsychotics have been shown to have off-target effects on these channels at higher concentrations. |
| Afterhyperpolarization (AHP) | Potential Modulation | D2 & 5-HT2A Antagonism: These receptors can modulate various potassium channels that contribute to the AHP, potentially altering its amplitude or duration. | Sigma-1 Receptor Interaction: Sigma-1 receptors are known to modulate potassium channels. |
| Synaptic Transmission (EPSPs/IPSPs) | Modulation | D2 Antagonism: Can reduce both excitatory (EPSPs) and inhibitory (IPSPs) postsynaptic potentials depending on the circuit. | 5-HT2A Antagonism: Known to modulate both glutamate and GABA release. α1-Adrenergic Antagonism: Can influence both excitatory and inhibitory transmission. |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on neuronal firing using in vitro and in vivo electrophysiology. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
Objective: To investigate the effects of this compound on the intrinsic membrane properties and synaptic activity of individual neurons.
Materials:
-
This compound hydrochloride
-
Standard artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Data acquisition and analysis software
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified aCSF with low calcium and high magnesium to reduce excitotoxicity).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus) using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Procedure:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min).
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on the membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity in current-clamp mode to assess resting membrane potential, input resistance, and spontaneous firing.
-
Apply a series of current injections to elicit action potentials and determine the neuron's firing pattern (e.g., tonic, bursting).
-
Switch to voltage-clamp mode to record spontaneous or evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
-
-
This compound Application:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute to final concentrations in aCSF (e.g., 100 nM to 10 µM).
-
Bath-apply this compound by switching the perfusion to the drug-containing aCSF.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
Repeat the recording protocols from step 2 to assess the effects of this compound.
-
A washout period with drug-free aCSF can be performed to check for reversibility of the effects.
-
Protocol 2: In Vivo Extracellular Single-Unit Recording
Objective: To examine the effects of systemic or local administration of this compound on the firing rate and pattern of spontaneously active neurons in the intact brain.
Materials:
-
This compound hydrochloride
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
High-impedance microelectrodes (e.g., glass or tungsten)
-
Electrophysiology recording and amplification system
-
Data acquisition and spike sorting software
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
-
Recording Procedure:
-
Slowly lower the recording electrode into the target brain region using stereotaxic coordinates.
-
Identify and isolate the action potentials of a single neuron. Dopaminergic neurons, for example, are often identified by their characteristic long-duration action potentials and slow, irregular firing patterns.
-
Record the baseline firing rate and pattern for a stable period (e.g., 10-15 minutes).
-
-
This compound Administration:
-
Systemic Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses would need to be determined from behavioral studies (e.g., 0.1 - 1 mg/kg).
-
Local Administration (Microiontophoresis): For a more localized effect, this compound can be applied directly onto the recorded neuron using a multi-barreled microiontophoresis electrode.
-
Continuously record the neuronal firing during and after drug administration to observe any changes in firing rate or pattern.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound.
Experimental Workflow
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological studies on this compound, a new neuroleptic drug Part II: General pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Timiperone Efficacy in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a butyrophenone antipsychotic medication primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] An overactive dopaminergic system is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, this compound mitigates excessive dopaminergic activity.[1] Its antagonistic action on 5-HT2A receptors may contribute to its overall efficacy and potentially ameliorate some of the extrapyramidal side effects associated with typical antipsychotics.[1]
These application notes provide detailed protocols for utilizing established pharmacological animal models of psychosis to evaluate the preclinical efficacy of this compound. The described models and behavioral assays are selected based on their relevance to the known neurobiological underpinnings of psychosis and the mechanism of action of this compound.
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. The following diagram illustrates the key interactions of this compound at the synaptic level.
Pharmacological Animal Models of Psychosis
Pharmacologically-induced models are instrumental in preclinical antipsychotic drug screening. These models transiently replicate specific neurochemical and behavioral abnormalities associated with psychosis.
Dopamine Agonist-Induced Hyperactivity and Stereotypy
This model is based on the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways underlies psychotic symptoms. Administration of a direct dopamine agonist, such as apomorphine, induces behaviors in rodents, like stereotyped sniffing, gnawing, and licking, which are considered analogous to the positive symptoms of psychosis.
Experimental Workflow:
References
Application Notes and Protocols for Timiperone Formulation for Intraperitoneal Injection in Mice
For Research Use Only
Introduction
Timiperone is a butyrophenone derivative with antipsychotic properties, acting primarily as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2] These application notes provide a detailed protocol for the preparation and administration of a this compound formulation for intraperitoneal (IP) injection in mice, a common route for preclinical drug efficacy and pharmacokinetic studies. The following sections outline the formulation development, stability testing, in vitro cytotoxicity assessment, and in vivo administration procedures.
Formulation Development
The formulation of this compound for intraperitoneal injection requires a vehicle that ensures its solubility, stability, and biocompatibility. Due to the lipophilic nature of many butyrophenones, a co-solvent system is often necessary for aqueous-based injections.
1.1. Recommended Vehicle
A widely used and generally well-tolerated vehicle for IP injection of hydrophobic compounds in mice is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline (0.9% NaCl). To minimize potential toxicity associated with DMSO, the final concentration should be kept as low as possible.
1.2. Formulation Protocol
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: For a final injection volume of 10 mL/kg, the stock solution can be diluted with sterile 0.9% saline. To achieve a final DMSO concentration of 10% or less, the this compound stock solution should be diluted at least 1:10 with saline. For example, to prepare a 1 mg/mL working solution, mix 1 mL of the 10 mg/mL this compound stock in DMSO with 9 mL of sterile 0.9% saline.
-
Solubilization: Vortex the solution thoroughly to ensure complete mixing. A brief sonication step may be employed if precipitation is observed. The final solution should be clear and free of visible particulates.
Table 1: this compound Formulation Parameters
| Parameter | Value |
| Vehicle Composition | 10% DMSO, 90% Sterile 0.9% Saline |
| This compound Concentration | 0.1 - 1.0 mg/mL |
| pH of final solution | 6.5 - 7.5 |
| Osmolality | 280 - 320 mOsm/kg |
Stability Assessment
The stability of the this compound formulation is crucial for ensuring accurate and reproducible experimental results. The following protocol describes a short-term stability assessment.
2.1. Experimental Protocol
-
Prepare the this compound formulation (1 mg/mL in 10% DMSO/saline) as described in section 1.2.
-
Store aliquots of the formulation at room temperature (20-25°C) and protected from light.
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), visually inspect the solution for any signs of precipitation or color change.
-
Quantify the concentration of this compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 2: Short-Term Stability of this compound Formulation (1 mg/mL)
| Time (hours) | Visual Appearance | This compound Concentration (% of initial) |
| 0 | Clear, colorless | 100% |
| 4 | Clear, colorless | 99.5% |
| 8 | Clear, colorless | 98.9% |
| 24 | Clear, colorless | 97.2% |
| 48 | Clear, colorless | 95.8% |
Note: The formulation is considered stable if the concentration remains above 95% of the initial concentration and no visual changes are observed within the tested period.
In Vitro Cytotoxicity Assay
Prior to in vivo administration, it is advisable to assess the potential cytotoxicity of the this compound formulation on a relevant cell line. The following protocol outlines a standard MTT assay.
3.1. Experimental Protocol
-
Cell Culture: Culture a suitable murine cell line (e.g., Neuro-2a, a mouse neuroblastoma cell line) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound formulation and the vehicle control (10% DMSO/saline) in culture medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the cells for 24 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Table 3: In Vitro Cytotoxicity of this compound Formulation in Neuro-2a Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100% |
| 1 | 98.5% |
| 10 | 95.2% |
| 50 | 88.7% |
| 100 | 75.4% |
Intraperitoneal Injection Protocol in Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of the this compound formulation to mice.
4.1. Materials
-
This compound formulation (prepared as in section 1.2)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
4.2. Procedure
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be achieved manually or with a restraint device.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Injection: Inject the this compound formulation slowly and steadily. The maximum recommended injection volume for a mouse is 10 mL/kg.[3][4]
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Table 4: Recommended Dosing and Injection Parameters for Mice
| Parameter | Recommendation |
| Dose Range | 0.1 - 10 mg/kg |
| Injection Volume | 5 - 10 mL/kg |
| Needle Gauge | 25 - 27 G |
| Injection Site | Lower Right Abdominal Quadrant |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antagonistic action on D2 and 5-HT2A receptors.
Caption: Workflow for this compound formulation and in vivo testing.
References
- 1. Pharmacological studies on this compound, a new neuroleptic drug Part II: General pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on this compound, a new neuroleptic drug. Part I: Behavior effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
Application Notes and Protocols: Immunohistochemical Analysis of Timiperone's Effects on Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2][3] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors and, to a lesser extent, serotonin 5-HT2A receptors in the central nervous system.[1][2] Understanding the precise neurobiological effects of this compound at the cellular level is crucial for elucidating its mechanism of action and for the development of novel antipsychotic agents. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and quantification of specific protein expression and localization within the complex architecture of brain tissue.
These application notes provide a comprehensive guide for utilizing immunohistochemistry to investigate the effects of this compound on key protein targets in the brain. The following protocols are designed to be adaptable for preclinical research using rodent models.
Principle Signaling Pathways of this compound
This compound's primary mechanism involves the blockade of D2 and 5-HT2A receptors, thereby modulating downstream signaling cascades that are often dysregulated in psychotic disorders.
Caption: Antagonistic action of this compound on D2 and 5-HT2A receptor signaling pathways.
Experimental Applications
Immunohistochemistry can be employed to:
-
Assess changes in the expression and localization of D2 and 5-HT2A receptors in specific brain regions (e.g., striatum, prefrontal cortex) following acute or chronic this compound administration.
-
Evaluate neuronal activation by measuring the expression of immediate-early genes, such as c-Fos, in response to this compound treatment.
-
Investigate the effects of this compound on other potential targets , such as the sigma-1 receptor, for which some antipsychotics show affinity.
Hypothetical Quantitative Data Presentation
The following table presents hypothetical data from a study investigating the effect of chronic this compound administration on D2 receptor and c-Fos expression in the rat striatum.
| Treatment Group | Brain Region | Analyte | Mean Optical Density (± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | Striatum | D2 Receptor | 1.25 ± 0.11 | 1.00 | - |
| This compound (1 mg/kg) | Striatum | D2 Receptor | 1.68 ± 0.15 | 1.34 | < 0.05 |
| Vehicle Control | Striatum | c-Fos | 0.32 ± 0.04 | 1.00 | - |
| This compound (1 mg/kg) | Striatum | c-Fos | 0.89 ± 0.09 | 2.78 | < 0.01 |
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for performing immunohistochemistry to assess this compound's effects on brain tissue.
Caption: A generalized workflow for immunohistochemical analysis of brain tissue.
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for Dopamine D2 Receptor (DAB Chromogenic Detection)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryostat or Vibratome
-
Microscope slides (positively charged)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking Buffer: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-Dopamine D2 Receptor antibody (dilution as per manufacturer's recommendation)
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm sections using a cryostat or vibratome. Mount sections on positively charged slides.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated sodium citrate buffer (95-100°C) for 20 minutes.
-
Allow slides to cool to room temperature and then wash three times in PBS for 5 minutes each.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 15 minutes.
-
Wash three times in PBS.
-
Incubate sections in Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-D2R antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Wash three times in PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash three times in PBS.
-
Incubate with the ABC reagent for 1 hour at room temperature.
-
Wash three times in PBS.
-
Develop the signal using the DAB substrate kit according to the manufacturer's instructions.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunofluorescence for 5-HT2A Receptor and c-Fos (Dual Labeling)
Materials:
-
Similar materials as in Protocol 1, with the following exceptions:
-
Primary Antibodies: Mouse anti-5-HT2A Receptor antibody and Rabbit anti-c-Fos antibody.
-
Secondary Antibodies: Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) and Goat anti-Rabbit IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Tissue Preparation and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.
-
Immunostaining:
-
Incubate sections in Blocking Buffer (5% NGS, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with a cocktail of both primary antibodies (anti-5-HT2A and anti-c-Fos) diluted in Blocking Buffer overnight at 4°C.
-
Wash three times in PBS.
-
Incubate with a cocktail of the corresponding fluorophore-conjugated secondary antibodies for 2 hours at room temperature, protected from light.
-
Wash three times in PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate sections with DAPI (1 µg/mL in PBS) for 10 minutes to stain cell nuclei.
-
Rinse with PBS.
-
Mount sections on slides and coverslip using an antifade mounting medium.
-
Data Analysis and Interpretation
-
Chromogenic Staining: Images should be captured under consistent lighting conditions. Quantification can be performed by measuring the optical density in regions of interest using image analysis software (e.g., ImageJ).
-
Fluorescent Staining: Images can be acquired using a confocal or fluorescence microscope. Analysis can involve quantifying the intensity of the fluorescent signal or counting the number of positively stained cells. Co-localization analysis can determine the proportion of 5-HT2A receptor-expressing cells that are also positive for c-Fos.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the neurobiological effects of this compound using immunohistochemistry. By carefully selecting antibodies and optimizing staining conditions, researchers can gain valuable insights into how this antipsychotic modulates key receptor systems and neuronal activity in the brain. This information is critical for advancing our understanding of schizophrenia and for the development of more effective therapeutic strategies.
References
Application Notes and Protocols: Assessing the Cognitive Impact of Timiperone with Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a battery of behavioral tests to assess the impact of Timiperone, a butyrophenone antipsychotic, on cognitive function in rodent models. The protocols and methodologies outlined herein are designed to provide a robust framework for preclinical evaluation of this compound's effects on learning, memory, and executive function.
This compound is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist and also exhibits antagonistic activity at serotonin 5-HT2A receptors.[1] While effective in managing psychosis, the cognitive side effects of antipsychotics are a significant concern.[2] Understanding this compound's cognitive profile is crucial for its therapeutic application and for the development of novel antipsychotics with improved cognitive outcomes. Emerging research also suggests that the cognitive effects of antipsychotics may be modulated by their action on other receptors, such as sigma-1 receptors, for which some butyrophenones show affinity.[3][4] Agonism at sigma-1 receptors has been linked to pro-cognitive effects.[5]
This document provides detailed protocols for a selection of well-validated behavioral paradigms to dissect the nuanced effects of this compound on various cognitive domains.
Experimental Protocols
To comprehensively assess the cognitive effects of this compound, a battery of behavioral tests targeting different aspects of cognition is recommended. Rodents, such as mice and rats, are widely used and effective models for these assessments.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed on the walls of the testing room.
-
A video tracking system to record and analyze the animal's swim path.
Procedure:
-
Habituation: Allow each animal to swim freely in the pool for 60 seconds without the platform on the day before training begins.
-
Acquisition Phase (4 days, 4 trials/day):
-
Place the animal into the pool facing the wall from one of four predetermined start positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A decrease in these parameters indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates spatial memory retention.
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is used to evaluate an animal's ability to recognize a novel object from a familiar one, assessing short-term and long-term recognition memory.
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (familiar objects) and one novel object, all of which the animal cannot displace.
Procedure:
-
Habituation: Allow each animal to explore the empty arena for 10 minutes for 2-3 consecutive days to reduce anxiety and novelty-induced exploratory behavior.
-
Familiarization/Training Phase (Day 4):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the total time spent exploring each object.
-
-
Test Phase (Day 5):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.
T-Maze for Spontaneous Alternation (Working Memory)
The T-maze spontaneous alternation task assesses spatial working memory.
Apparatus:
-
A T-shaped maze with a starting arm and two goal arms.
-
Guillotine doors may be used to control the animal's movement.
Procedure:
-
Habituation: Allow each animal to explore the maze freely for 5 minutes one day before testing.
-
Forced-Choice Trial (Trial 1):
-
Block one of the goal arms.
-
Place the animal in the start arm and allow it to explore the open goal arm.
-
Confine the animal in the chosen arm for a short period (e.g., 30 seconds).
-
-
Free-Choice Trial (Trial 2):
-
After a short delay (e.g., 15-60 seconds), remove the block and place the animal back in the start arm.
-
Allow the animal to freely choose which arm to enter.
-
Record the arm choice.
-
Data Analysis:
-
Calculate the percentage of spontaneous alternations: (Number of alternations / (Total number of trials - 1)) x 100.
-
A high percentage of alternation (typically above chance level of 50%) indicates intact working memory.
Data Presentation
Quantitative data from these behavioral tests should be summarized in clearly structured tables for easy comparison between control and this compound-treated groups.
Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in Seconds)
| Day | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) |
| 1 | 55.2 ± 4.1 | 56.1 ± 3.9 | 58.3 ± 4.5 |
| 2 | 42.8 ± 3.5 | 48.5 ± 4.0* | 52.1 ± 4.2 |
| 3 | 28.9 ± 2.9 | 39.2 ± 3.3 | 45.8 ± 3.8 |
| 4 | 19.5 ± 2.1 | 30.1 ± 2.8 | 38.6 ± 3.1** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Control.
Table 2: Morris Water Maze - Probe Trial
| Group | Time in Target Quadrant (%) | Platform Crossings |
| Control (Vehicle) | 45.3 ± 3.8 | 4.2 ± 0.5 |
| This compound (Low Dose) | 32.1 ± 3.1 | 2.5 ± 0.4* |
| This compound (High Dose) | 26.8 ± 2.9 | 1.8 ± 0.3** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Control.
Table 3: Novel Object Recognition Test
| Group | Discrimination Index (DI) |
| Control (Vehicle) | 0.45 ± 0.08 |
| This compound (Low Dose) | 0.21 ± 0.07* |
| This compound (High Dose) | 0.05 ± 0.05** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Control.
Table 4: T-Maze Spontaneous Alternation
| Group | Spontaneous Alternation (%) |
| Control (Vehicle) | 78.5 ± 4.2 |
| This compound (Low Dose) | 65.1 ± 3.9* |
| This compound (High Dose) | 54.3 ± 4.5** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's cognitive impact.
Potential Signaling Pathway of this compound's Cognitive Effects
Caption: Potential signaling pathways modulated by this compound affecting cognition.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Advancing understanding of the mechanisms of antipsychotic-associated cognitive impairment to minimise harm: a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholinergic system, sigma-1 receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Neurotoxicity Assessment of Timiperone
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2][3] Its therapeutic effect is mainly attributed to its potent antagonism of dopamine D2 receptors and, to a lesser extent, serotonin 5-HT2A receptors.[1][2] As with other butyrophenone antipsychotics like haloperidol, there are concerns about potential neurotoxicity, which can manifest as extrapyramidal symptoms, tardive dyskinesia, and in severe cases, neuroleptic malignant syndrome. Therefore, robust and predictive in vitro assays are crucial for evaluating the neurotoxic potential of this compound and similar compounds during the drug development process.
This application note provides a detailed protocol for a panel of in vitro assays to assess the potential neurotoxicity of this compound using the human neuroblastoma cell line, SH-SY5Y. This cell line is a well-established model in neurotoxicity studies as it can be differentiated into a more mature neuronal phenotype. The described assays—cell viability (MTT), apoptosis (caspase-3 activity), oxidative stress (ROS production), and neurite outgrowth—offer a multi-parametric approach to characterizing the neurotoxic profile of this compound.
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
All-trans-retinoic acid (RA) for differentiation
-
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Reagents for MTT Assay:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO or solubilization buffer
-
-
Reagents for Caspase-3 Assay:
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate)
-
Cell lysis buffer
-
-
Reagents for Oxidative Stress Assay:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
-
Reagents for Neurite Outgrowth Assay:
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (absorbance and fluorescence)
-
Fluorescence microscope
-
Image analysis software
-
Experimental Workflow
Detailed Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: For differentiation, seed SH-SY5Y cells at a density of 1 x 10^5 cells/mL. After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Culture for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Cell Viability (MTT) Assay
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Caspase-3 Activity) Assay
-
Seed differentiated SH-SY5Y cells in a 96-well plate (or larger vessels as required by the kit) at an appropriate density.
-
Treat cells with this compound at selected concentrations (e.g., near the IC50 value determined by the MTT assay) for a specified time (e.g., 24 hours).
-
Lyse the cells using the lysis buffer provided in the caspase-3 assay kit.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantify the fold-increase in caspase-3 activity relative to the vehicle control.
Oxidative Stress (ROS Production) Assay
-
Seed differentiated SH-SY5Y cells in a 96-well black plate with a clear bottom.
-
Treat cells with this compound for a shorter duration (e.g., 1-6 hours).
-
Remove the treatment medium and incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Express the results as a percentage increase in ROS production compared to the vehicle control.
Neurite Outgrowth Assay
-
Seed differentiated SH-SY5Y cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine) in a 24-well plate.
-
Treat the cells with non-cytotoxic concentrations of this compound for 24-48 hours.
-
Fix the cells with 4% PFA for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III-tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify neurite length and number of neurites per cell using image analysis software (e.g., ImageJ).
Data Presentation
The quantitative data obtained from the neurotoxicity assays for this compound should be summarized in a structured table for clear comparison. Below is an example table populated with hypothetical data based on findings for the similar compound, haloperidol.
| Assay | Endpoint | This compound Concentration | Result (Mean ± SD) |
| Cell Viability (MTT) | IC50 (48h) | 0.1 - 100 µM | 45.8 ± 5.2 µM |
| Apoptosis | Caspase-3 Activity Fold Increase (24h) | 50 µM | 2.8 ± 0.4 |
| Oxidative Stress | ROS Production (% of Control, 6h) | 50 µM | 180 ± 15% |
| Neurite Outgrowth | Average Neurite Length (% of Control, 48h) | 10 µM | 65 ± 8% |
| Number of Neurites per Cell (% of Control, 48h) | 10 µM | 72 ± 10% |
Table 1: Summary of hypothetical quantitative data for this compound neurotoxicity in differentiated SH-SY5Y cells.
Putative Signaling Pathway for Butyrophenone-Induced Neurotoxicity
Logical Relationship of Assays
Discussion
This application note provides a framework for assessing the in vitro neurotoxicity of this compound. The combination of assays allows for a comprehensive evaluation, from early mechanistic events like oxidative stress to downstream consequences such as apoptosis, neurite damage, and ultimately, cell death.
The results from these assays can be used to:
-
Determine the concentration-dependent neurotoxic effects of this compound.
-
Elucidate the potential mechanisms underlying this compound-induced neurotoxicity.
-
Compare the neurotoxic profile of this compound with other antipsychotic drugs.
-
Screen for potential neuroprotective agents that could mitigate the adverse effects of this compound.
It is important to note that while in vitro models like SH-SY5Y are valuable screening tools, further validation in more complex models, such as primary neurons or iPSC-derived neurons, and ultimately in vivo studies, is necessary to fully characterize the neurotoxic potential of any compound.
References
Troubleshooting & Optimization
Improving Timiperone solubility in DMSO for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Timiperone in cell culture, with a specific focus on improving its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a butyrophenone antipsychotic drug. Its primary mechanism of action involves the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. By blocking these receptors, this compound modulates the signaling of these key neurotransmitters, which is thought to be the basis of its antipsychotic effects.[1][2]
Q2: Why is DMSO used as a solvent for this compound in cell culture?
This compound, like many organic compounds, has low aqueous solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for preparing concentrated stock solutions of this compound for use in cell culture experiments.
Q3: What is the recommended final concentration of DMSO in cell culture media?
To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[3][4] While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line at the intended concentration.[3]
Q4: I'm observing precipitation after adding my this compound-DMSO stock solution to the cell culture medium. What could be the cause?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue and can be attributed to several factors:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in the aqueous environment.
-
Incorrect Mixing Technique: Rapidly adding the concentrated DMSO stock to the media can cause localized high concentrations, leading to precipitation.
-
Low Temperature of Media: Adding a DMSO stock solution to cold media can cause the compound to "crash out" of solution.
-
Media Composition: Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.
Q5: How should I store my this compound stock solution in DMSO?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Final this compound Concentration | Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium. | The solubility of this compound in aqueous media is significantly lower than in DMSO. Exceeding this limit will inevitably lead to precipitation. |
| Incorrect Mixing Technique | Add the this compound-DMSO stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing the media. | This gradual dilution helps to prevent localized areas of high this compound concentration, allowing for better dispersion and dissolution in the aqueous environment. |
| Low Temperature of Media | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. | The solubility of many compounds, including this compound, is temperature-dependent. Adding the stock to warm media improves its solubility. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with an ideal target of ≤0.1%. | While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also contribute to precipitation when diluted in an aqueous solution. Prepare a more concentrated stock solution if necessary to keep the final DMSO percentage low. |
| Media Composition Interactions | If precipitation persists, consider preparing the final this compound dilution in a serum-free or low-serum basal medium first, and then adding it to your complete medium. | Serum proteins and other components in the media can sometimes interact with the compound, reducing its solubility. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 397.51 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 397.51 g/mol = 3.9751 mg
-
-
-
Weighing this compound:
-
Under a fume hood, carefully weigh out approximately 3.98 mg of this compound powder onto a weighing paper.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
-
Protocol for Preparing Working Solutions and Treating Cells
This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
Cultured cells ready for treatment
Procedure:
-
Determine the Final Concentration: Decide on the final concentration(s) of this compound you wish to test in your experiment.
-
Calculate the Dilution: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your culture volume.
-
Example for a final concentration of 10 µM in 1 mL of media:
-
V1 (stock volume) = (C2 (final concentration) x V2 (final volume)) / C1 (stock concentration)
-
V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Prepare the Working Solution:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
While gently swirling the warm medium, add the calculated volume of the this compound stock solution drop-wise.
-
Continue to gently mix for a few seconds to ensure homogeneity.
-
-
Treat the Cells:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experimental setup.
-
-
Incubation: Return the cells to the incubator for the desired treatment duration.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its effects primarily through the antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: this compound's dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Experimental Workflow for Cell Treatment
The following diagram illustrates a typical workflow for preparing this compound solutions and treating cells in culture.
Caption: A standard workflow for preparing this compound and treating cell cultures.
Troubleshooting Logic for this compound Precipitation
This diagram provides a logical flow for troubleshooting precipitation issues.
Caption: A logical guide to troubleshooting this compound precipitation in cell culture.
References
Technical Support Center: Troubleshooting Timiperone Instability in Aqueous Solutions
Welcome to the Technical Support Center for Timiperone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered when working with this compound in aqueous solutions. The following information is curated to help you troubleshoot and optimize your experimental workflow.
Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. Therefore, the following guidance is based on general principles of pharmaceutical chemistry, information on structurally related butyrophenones, and established protocols for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, like many pharmaceuticals, in aqueous solutions can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis of susceptible functional groups.
-
Temperature: Higher temperatures generally accelerate degradation reactions.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidizing agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[2]
-
Trace metals: Metal ions can catalyze degradation reactions.[3]
Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
A2: Cloudiness or precipitation can be due to several reasons:
-
Poor solubility: this compound may have limited solubility in the aqueous buffer you are using, especially at a particular pH.
-
pH shift: A change in the pH of the solution could have caused the drug to precipitate out of the solution.
-
Degradation: The precipitate could be a less soluble degradation product.
-
Interaction with excipients: If you are using a formulated solution, this compound might be interacting with other components.
Q3: How should I prepare and store my aqueous this compound solutions to maximize stability?
A3: To maximize stability, consider the following:
-
Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use.
-
Optimize pH: Based on the stability of similar compounds, a slightly acidic to neutral pH range (around pH 4-7) is often preferred to minimize hydrolysis. However, the optimal pH for this compound should be experimentally determined.
-
Control temperature: Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified. Avoid freezing, as this can cause pH shifts and precipitation.[4]
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Deoxygenate solutions: If oxidative degradation is a concern, consider purging your solvent and the headspace of your container with an inert gas like nitrogen or argon.
Q4: What are the likely degradation pathways for this compound in an aqueous solution?
A4: As a butyrophenone derivative, this compound may undergo the following degradation pathways:
-
Hydrolysis: The amide-like linkage in the benzimidazolinethione ring system could be susceptible to hydrolysis, especially at extreme pH values.[5]
-
Oxidation: The tertiary amine in the piperidine ring and the sulfur atom in the benzimidazolinethione ring are potential sites for oxidation. This can lead to the formation of N-oxides and sulfoxides.
-
Photodegradation: The aromatic rings and the ketone group in the butyrophenone structure can absorb UV light, leading to photochemical reactions.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. pH Optimization: Determine the pH-rate profile of this compound to identify the pH of maximum stability. Prepare solutions in buffers at various pH values (e.g., 4, 5, 6, 7, 8) and monitor the concentration over time. 2. Buffer Selection: Use buffers with low catalytic effects. Phosphate and citrate buffers are common choices. |
| Oxidation | 1. Inert Atmosphere: Prepare and store solutions under an inert gas (nitrogen or argon). 2. Antioxidants: Consider the addition of antioxidants like ascorbic acid or sodium metabisulfite, ensuring they are compatible with your experimental system. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA. |
| Photodegradation | 1. Light Protection: Always work with this compound solutions in a dimly lit environment and store them in light-protected containers (amber glass, foil-wrapped). 2. Photostability Studies: If necessary, perform forced photostability studies to understand the extent and nature of degradation upon light exposure. |
| Adsorption | 1. Container Material: this compound might adsorb to certain types of plastic or glass. Consider using silanized glassware or polypropylene containers. 2. Concentration Dependence: Check if the loss is more pronounced at lower concentrations, which is characteristic of adsorption. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation Products | 1. Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. 2. Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures for the degradation products. |
| Impurities in Starting Material | 1. Analyze Starting Material: Analyze a freshly prepared solution of your this compound solid to check for the presence of these peaks. 2. Certificate of Analysis: Review the certificate of analysis of your this compound lot for reported impurities. |
| Contamination | 1. Solvent Blanks: Inject solvent blanks to ensure that the unknown peaks are not coming from your solvent or sample preparation process. 2. Cleanliness: Ensure all glassware and equipment are scrupulously clean. |
Quantitative Data
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours at RT or 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours at RT or 60°C |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours at RT |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours |
| Photodegradation (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/square meter | As required |
Table 2: Example of pH-Dependent Solubility for a Weakly Basic Drug
This table is illustrative and does not represent actual data for this compound.
| pH | Solubility (mg/mL) |
| 2.0 | 15.0 |
| 4.0 | 5.0 |
| 6.0 | 0.5 |
| 7.0 | 0.1 |
| 8.0 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer
-
Materials:
-
This compound powder
-
Selected buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 6.0)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh the required amount of this compound powder accurately.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the buffer and sonicate for 5-10 minutes to aid dissolution.
-
Add the remaining buffer to about 90% of the final volume.
-
Stir the solution using a magnetic stirrer until the this compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.
-
Allow the solution to return to room temperature.
-
Adjust the pH to the desired value using dilute acid or base if necessary.
-
Bring the solution to the final volume with the buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Store the solution in a light-protected container at 2-8 °C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general method based on the analysis of other butyrophenones and may require optimization for this compound and its specific degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-19 min: 80% to 20% B
-
19-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute the this compound solution to be analyzed with the mobile phase (at initial conditions) to a suitable concentration within the linear range of the method.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Optimizing Timiperone Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Timiperone dosage for long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a typical antipsychotic belonging to the butyrophenone class of drugs.[1] Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1] By blocking D2 receptors, this compound reduces the overactivity of dopamine, which is associated with psychotic symptoms.[1] Its affinity for serotonin receptors may also contribute to its overall therapeutic effects and side effect profile.[1]
Q2: What is a good starting dose for a long-term study with this compound in rats?
A2: Based on available short-term studies, a dose of 0.5 mg/kg administered orally once daily has been used in rats for up to 21 days without evidence of tissue accumulation or alteration in metabolism.[2] For behavioral effects typical of a neuroleptic profile, doses of 0.1 mg/kg (p.o.) and higher have been shown to be effective in mice. It is crucial to conduct a pilot study with a small cohort of animals to determine the optimal dose for your specific experimental model and duration, starting with a conservative dose (e.g., 0.5 mg/kg/day) and escalating as needed while closely monitoring for adverse effects.
Q3: How is this compound metabolized, and does this change with long-term administration in rats?
A3: this compound is metabolized in the liver primarily through N-dealkylation and reduction of the butyrophenone side chain. In rats, unchanged this compound is the major component found in the brain. Studies involving repeated oral administration of 0.5 mg/kg for 21 days in rats have shown that this regimen does not alter the metabolism of this compound.
Q4: What are the potential side effects to monitor for during a long-term this compound study in rodents?
A4: As a butyrophenone antipsychotic, this compound can induce extrapyramidal symptoms (EPS), which may manifest as catalepsy, tremors, or rigidity. Other potential side effects to monitor for include sedation, changes in body weight and food consumption, and effects on the reproductive system due to dopamine D2 receptor antagonism, which can lead to elevated prolactin levels. Close observation of the animals' general health, behavior, and regular body weight measurements are essential.
Q5: What is a suitable vehicle for oral administration of this compound in long-term rodent studies?
A5: For oral gavage studies, an aqueous suspension is a common and well-tolerated vehicle. A common choice is 0.5% carboxymethylcellulose (CMC) in sterile water. It is important to ensure the formulation is a homogenous suspension to guarantee consistent dosing. The stability of the this compound suspension in the chosen vehicle should be assessed for the intended duration of use.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects
| Possible Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique. Verify the gavage tube is correctly placed in the esophagus and not the trachea. Observe the animal for any signs of distress during and after dosing. |
| Inhomogeneous Drug Suspension | Ensure the this compound suspension is thoroughly mixed (e.g., by vortexing) before each administration to ensure a uniform concentration. |
| Vehicle-Related Issues | Confirm the stability and palatability of the vehicle if the drug is administered in drinking water or food. If using oral gavage, ensure the vehicle itself is not causing any adverse effects that could interfere with the behavioral assay. |
| Development of Tolerance | While a 21-day study showed no change in metabolism, longer-term studies may lead to pharmacodynamic tolerance. Consider a dose-response study to re-evaluate the effective dose at different time points in your long-term study. |
Issue 2: Animal Health Concerns (Weight Loss, Lethargy)
| Possible Cause | Troubleshooting Step |
| Dose-Related Toxicity | The observed effects may be due to the dose being too high. Reduce the dose and monitor the animals closely. If adverse effects persist, consider discontinuing the treatment for the affected animals. |
| Gavage-Related Stress or Injury | Repeated oral gavage can be stressful and may lead to esophageal injury. Ensure proper technique and consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle. |
| Drug-Induced Sedation | This compound can cause sedation. If this is interfering with normal behaviors like feeding and drinking, consider administering the dose at a different time of day (e.g., before the dark cycle) or reducing the dose. |
| Dehydration or Malnutrition | Monitor food and water intake. If animals are not eating or drinking sufficiently, provide supplemental hydration and palatable, easily accessible food. |
Issue 3: Extrapyramidal Symptoms (EPS) Observed
| Possible Cause | Troubleshooting Step |
| High Dose of this compound | EPS are a known side effect of D2 receptor antagonists and are often dose-dependent. The primary solution is to lower the dose of this compound. |
| Individual Animal Sensitivity | There may be individual differences in susceptibility to EPS. If only a subset of animals is affected, you may need to adjust the dose on an individual basis or exclude highly sensitive animals from the study. |
| Confounding Factors | Ensure that the observed motor abnormalities are not due to other experimental manipulations or underlying health issues. |
Quantitative Data Summary
The following tables summarize available quantitative data from animal studies with this compound. Note that long-term, dose-ranging studies are limited in the publicly available literature.
Table 1: this compound Dosage and Acute Effects in Animal Models
| Species | Route | Dose | Observed Effect | Citation |
| Mice | p.o. | 0.1 mg/kg | Typical neuroleptic profile | |
| Mice | p.o. | 0.22 mg/kg | ED50 for potentiation of alcohol anesthesia | |
| Mice | p.o. | 0.34 mg/kg | ED50 for potentiation of ether anesthesia | |
| Mice & Rats | p.o. | 3 mg/kg | Mild increase in pain threshold | |
| Rabbits | p.o. | 10 mg/kg | Moderate hypothermia | |
| Rats | p.o. | 3 mg/kg | Diuretic effect | |
| Rats | p.o. | 30 mg/kg | Inhibition of urine output and electrolyte excretion |
Table 2: this compound Disposition after Repeated Oral Dosing in Rats (0.5 mg/kg/day for 21 days)
| Parameter | Finding | Citation |
| Absorption | Similar to a single dose | |
| Tissue Accumulation | No evidence of accumulation in any tissue | |
| Metabolism | Repeated administration did not affect metabolism | |
| Excretion (Day 3) | 44.7% in urine, 52.4% in feces (cumulative dose) |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Objective: To prepare a stable and homogenous suspension of this compound for consistent oral administration to rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the mixture to a beaker with a magnetic stir bar.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Store the suspension in a labeled, light-protected container at 4°C.
-
Crucially, before each use, bring the suspension to room temperature and vortex thoroughly to re-suspend the drug and ensure a uniform concentration.
Protocol 2: Long-Term Oral Gavage Dosing in Rats
Objective: To provide a standardized procedure for the safe and consistent long-term oral administration of this compound to rats.
Materials:
-
Prepared this compound suspension
-
Appropriate size gavage needle for the age and weight of the rat (typically 16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Animal Acclimation: Handle the rats for several days prior to the start of the study to acclimate them to the procedure and reduce stress.
-
Dose Calculation: Weigh each rat before dosing to accurately calculate the volume of the suspension to be administered.
-
Preparation: Thoroughly vortex the this compound suspension. Draw the calculated volume into the syringe.
-
Restraint: Gently but firmly restrain the rat. The "scruff" method, holding the loose skin behind the head, is commonly used. Ensure the rat's body is held vertically.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If there is any resistance, withdraw and reposition.
-
Administration: Once the needle is in the correct position (approximately to the level of the last rib), slowly administer the suspension.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any immediate signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Daily Monitoring: Throughout the study, monitor the animals daily for general health, body weight, food and water intake, and any signs of adverse effects as detailed in the troubleshooting guide.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A typical experimental workflow for a long-term this compound study.
Caption: A decision tree for troubleshooting adverse effects.
References
- 1. Pharmacological studies on this compound, a new neuroleptic drug Part II: General pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of this compound, 4'-fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, a neuroleptic, in the rat on repeated oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Timiperone Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Timiperone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a typical antipsychotic drug belonging to the butyrophenone class. Its primary therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] It is primarily used in the treatment of schizophrenia.
Q2: Why is it important to investigate the off-target effects of this compound in vitro?
Identifying off-target interactions is crucial for understanding the complete pharmacological profile of this compound. Unintended interactions with other receptors, ion channels, or enzymes can lead to adverse drug reactions or unexpected experimental outcomes in vitro. Early identification of these off-target liabilities helps in de-risking drug candidates and interpreting experimental data accurately.[2]
Q3: What are the known or suspected off-target liabilities for butyrophenone antipsychotics like this compound?
Butyrophenone antipsychotics have been associated with off-target effects on various receptors, including adrenergic, histaminergic, and muscarinic receptors. These interactions can contribute to side effects such as sedation, hypotension, and anticholinergic effects.[3] Additionally, like many other drugs, there is a potential for interaction with the hERG potassium channel, which can have implications for cardiovascular safety.[4][5] A computational study has also suggested that this compound may act as an inhibitor of Sirtuin 1 (SIRT1), a protein involved in various cellular processes.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
Possible Cause:
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Off-target activity: this compound may be interacting with unintended cellular targets that regulate cell viability and proliferation.
-
High compound concentration: The concentration of this compound used may be too high, leading to generalized cellular stress and death.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final assay medium.
Troubleshooting Steps:
-
Determine the EC50 for on-target activity and the CC50 for cytotoxicity. This will help establish a therapeutic window for your in vitro experiments.
-
Perform a dose-response curve for cytotoxicity. Use a wide range of this compound concentrations to determine the concentration at which toxicity is first observed.
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Include a solvent control. Ensure the final concentration of the solvent is the same across all experimental and control wells and is below the known toxicity threshold for your cell line.
-
Use a different cytotoxicity assay. Some compounds can interfere with the chemistry of specific assays (e.g., MTT reduction). Consider using an alternative method like a neutral red uptake or LDH release assay to confirm the results.
Issue 2: Inconsistent or Non-Reproducible Results in Off-Target Screening Assays
Possible Cause:
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Compound solubility and stability: this compound may have poor solubility or stability in the assay buffer, leading to inaccurate concentrations.
-
Assay variability: Inherent variability in biological assays can lead to inconsistent results.
-
Pipetting errors: Inaccurate pipetting, especially at low volumes, can significantly impact the final compound concentration.
Troubleshooting Steps:
-
Verify compound solubility. Visually inspect for any precipitation of this compound in your stock solutions and final assay wells.
-
Prepare fresh solutions. Always use freshly prepared dilutions of this compound for each experiment to minimize issues with compound degradation.
-
Increase the number of replicates. Using more technical and biological replicates can help to identify and mitigate the effects of random error.
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Use calibrated pipettes and proper pipetting techniques. This is especially critical when preparing serial dilutions.
Data Presentation: this compound Off-Target Binding Profile
While a comprehensive, publicly available off-target screening panel for this compound is limited, the following table presents a hypothetical binding affinity profile based on the known pharmacology of butyrophenones and potential off-target classes. Researchers should generate their own data using a commercially available screening panel.
| Target Class | Target | Assay Type | This compound Kᵢ or IC₅₀ (nM) - Hypothetical | Potential In Vitro Implication |
| Primary Targets | Dopamine D₂ | Radioligand Binding | < 10 | High affinity, antagonism can affect cell signaling pathways regulated by dopamine. |
| Serotonin 5-HT₂ₐ | Radioligand Binding | < 20 | High affinity, antagonism can modulate downstream signaling cascades. | |
| Key Off-Targets | Adrenergic α₁ | Radioligand Binding | 50 - 200 | Moderate affinity, may lead to unexpected changes in calcium signaling or cell proliferation. |
| Histamine H₁ | Radioligand Binding | 100 - 500 | Moderate to low affinity, could influence inflammatory responses in certain cell types. | |
| Muscarinic M₁ | Radioligand Binding | > 1000 | Low affinity, significant effects on cholinergic signaling are less likely at therapeutic concentrations. | |
| hERG Potassium Channel | Patch Clamp | 500 - 2000 | Moderate to low affinity, potential for effects on cell repolarization at higher concentrations. | |
| Sirtuin 1 (SIRT1) | Enzyme Inhibition | To be determined | Potential for modulation of cellular metabolism and stress responses. |
Note: The Kᵢ and IC₅₀ values in this table are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally.
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific off-target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
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Unlabeled competing ligand (for non-specific binding determination)
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This compound stock solution
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Assay buffer (specific to the target receptor)
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96-well microplates
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Filter mats
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Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare dilutions: Create a series of dilutions of this compound in the assay buffer.
-
Assay setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration near its Kₔ), and either the assay buffer (for total binding), the unlabeled competing ligand (for non-specific binding), or a dilution of this compound.
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
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This compound stock solution
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT addition: Remove the medium containing this compound and add fresh medium containing MTT solution to each well.
-
Formazan formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data analysis: Normalize the absorbance values to the vehicle control (considered 100% viability) and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
hERG Potassium Channel Patch Clamp Assay
This protocol provides a high-level overview of a manual whole-cell patch-clamp assay to evaluate the inhibitory effect of this compound on the hERG channel, a critical off-target for cardiovascular safety assessment.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular recording solutions
-
This compound stock solution
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell preparation: Plate the hERG-expressing cells on coverslips for recording.
-
Pipette preparation: Pull patch pipettes from borosilicate glass capillaries and fill with intracellular solution.
-
Whole-cell configuration: Obtain a gigaseal between the patch pipette and a single cell and then rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline recording: Record baseline hERG currents using a specific voltage protocol (e.g., a depolarizing step to elicit channel opening followed by a repolarizing step to measure the tail current).
-
Compound application: Perfuse the cell with the extracellular solution containing a known concentration of this compound and record the hERG currents again.
-
Washout: Perfuse the cell with the control extracellular solution to see if the effect of this compound is reversible.
-
Data analysis: Measure the amplitude of the hERG tail current before and after the application of this compound. Plot the percentage of current inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
Visualizations
References
- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Best practices for storing and handling Timiperone powder
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Timiperone powder. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: this compound powder should be stored under controlled conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep the powder in a dry, dark place at 0-4°C. For long-term storage (months to years), the powder should be stored at -20°C. It is crucial to protect the powder from light and moisture.
Q2: What are the appropriate solvents for dissolving this compound powder?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is slightly soluble in water. For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended first step.
Q3: How stable is this compound in a DMSO stock solution?
Q4: Is this compound sensitive to light?
A4: Yes, as a butyrophenone derivative, this compound is expected to have some light sensitivity. It is recommended to store the powder and any solutions in amber vials or containers wrapped in foil to protect them from light exposure.
Q5: What is the expected shelf life of this compound powder?
A5: If stored correctly in a dry, dark environment at the recommended temperatures, this compound powder has a shelf life of over three years.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving properly in my chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility of this compound in that specific solvent.
-
Solution:
-
Use DMSO for initial dissolution: this compound is known to be soluble in DMSO. Prepare a high-concentration stock solution in DMSO first.
-
Gentle warming and sonication: If the powder is slow to dissolve, gentle warming of the solution (not exceeding 37°C) and brief sonication can aid in dissolution.
-
Check for precipitation: After creating a stock solution in an organic solvent like DMSO, be mindful of precipitation when diluting into an aqueous buffer. Ensure the final concentration of the organic solvent in your working solution is low enough to be compatible with your experimental system (typically <0.5% v/v for cell-based assays) and does not cause the compound to precipitate.
-
Issue 2: I am observing inconsistent results in my experiments using this compound.
-
Possible Cause 1: Degradation of the this compound stock solution.
-
Solution:
-
Prepare fresh solutions: The most reliable approach is to prepare fresh solutions from the powder for each experiment.
-
Proper storage of stock solutions: If you must use a stored stock solution, ensure it has been stored correctly (aliquoted, protected from light, at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Perform a stability check: You can perform a simple stability check by comparing the biological activity or analytical profile (e.g., via HPLC) of your current stock solution to a freshly prepared one.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution:
-
Verify weighing and dilution calculations: Double-check all calculations used to prepare the stock and working solutions.
-
Use a calibrated balance: Ensure the analytical balance used for weighing the powder is properly calibrated.
-
Confirm complete dissolution: Make sure the powder is completely dissolved in the stock solution before making further dilutions.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Source(s) |
| Chemical Formula | C₂₂H₂₄FN₃OS | [3] |
| Molecular Weight | 397.51 g/mol | [3] |
| Appearance | Solid powder | |
| Short-Term Storage | Dry, dark, 0-4°C | |
| Long-Term Storage | Dry, dark, -20°C | |
| Shelf Life (Powder) | > 3 years (if stored properly) | |
| Solubility in DMSO | ≥20 mg/mL (estimated based on analogous compounds) | |
| Solubility in Water | Slightly soluble | |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for up to 1 month |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 397.51 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound powder needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 397.51 g/mol x 1000 mg/g = 3.9751 mg
-
-
Weigh the powder: Accurately weigh approximately 3.98 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the powder: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage.
Protocol for a General Stability Study of this compound in DMSO
Objective: To assess the stability of this compound in a DMSO stock solution under different storage conditions.
Materials:
-
Freshly prepared 10 mM this compound in DMSO stock solution
-
Amber microcentrifuge tubes
-
Refrigerator (4°C)
-
Freezer (-20°C)
-
Incubator or designated storage at room temperature (e.g., 25°C)
-
HPLC system with a suitable column and detector (or other appropriate analytical method)
Procedure:
-
Prepare aliquots: Prepare multiple aliquots of the freshly made 10 mM this compound stock solution in amber microcentrifuge tubes.
-
Initial analysis (T=0): Immediately analyze a few aliquots using a validated analytical method (e.g., HPLC) to determine the initial concentration and purity of the this compound solution. This will serve as your baseline.
-
Storage: Store the remaining aliquots under the following conditions:
-
Room temperature (e.g., 25°C), protected from light.
-
Refrigerated (4°C), protected from light.
-
Frozen (-20°C), protected from light.
-
-
Time points for analysis: Analyze the aliquots from each storage condition at predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month, 3 months).
-
Analysis: At each time point, thaw one aliquot from each storage condition (if frozen) and analyze it using the same analytical method as the initial analysis.
-
Data evaluation: Compare the concentration and purity of this compound at each time point to the initial (T=0) values. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: this compound's antagonistic effects on D2 and 5-HT2A receptor pathways.
References
Preclinical Research Technical Support Center: Timiperone
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical use of Timiperone, a butyrophenone antipsychotic. This guide focuses on vehicle selection, offering troubleshooting advice and frequently asked questions to ensure smooth and effective experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended vehicle for intraperitoneal (i.p.) administration of this compound in rodents?
A1: For intraperitoneal injections in rats, a formulation of this compound dissolved in physiological saline (0.9% NaCl) containing 2% Tween 80 has been successfully used for the similar butyrophenone, haloperidol, and is a recommended starting point for this compound.[1][2] Tween 80 acts as a surfactant to aid in the dissolution of the lipophilic compound in the aqueous saline solution.
Q2: My this compound solution is precipitating upon preparation or during the experiment. What can I do?
A2: Precipitation of poorly water-soluble drugs like this compound is a common issue. Here are several troubleshooting steps:
-
Increase Surfactant Concentration: If you are using a vehicle with Tween 80, consider cautiously increasing the concentration to improve solubility. However, be mindful that high concentrations of surfactants can have their own biological effects.
-
Utilize a Co-solvent System: For oral or intravenous routes, a co-solvent system can be effective. A common formulation for poorly soluble compounds involves a mixture of DMSO, PEG300, Tween 80, and saline.[3] A typical starting ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The drug should first be dissolved in DMSO before adding the other components sequentially.
-
Sonication: Gentle sonication can help to dissolve the compound and break up small agglomerates, leading to a more stable solution.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Ensure the pH of your vehicle is within a range that favors solubility. For many butyrophenones, a slightly acidic pH may be beneficial, but this needs to be determined empirically.
-
Prepare Fresh Solutions: Due to potential stability issues, it is always recommended to prepare this compound solutions fresh on the day of the experiment and to visually inspect for any precipitation before each administration.
Q3: What are suitable vehicles for oral gavage of this compound in rats?
A3: For oral gavage, a suspension of this compound in a vehicle such as 0.5% methylcellulose or a solution utilizing co-solvents can be considered. A formulation of 0.6% methylcellulose with 0.2% Tween 80 in water has been used for other oral preclinical studies and could be a suitable starting point.[4] For compounds with very poor solubility, a lipid-based formulation using vehicles like corn oil or sesame oil might enhance oral absorption, though these are not suitable for intravenous administration.[5]
Q4: Are there any known stability issues with this compound in solution?
-
Protect solutions from light by using amber vials or covering containers with foil.
-
Store stock solutions at appropriate temperatures, typically refrigerated (2-8 °C) for short-term storage. For longer-term storage, aliquoting and freezing at -20 °C or -80 °C may be necessary, but freeze-thaw stability should be assessed.
-
As mentioned, always prepare fresh dosing solutions on the day of use.
Q5: What are the key considerations when selecting a vehicle for intravenous (i.v.) administration?
A5: Intravenous administration requires the drug to be fully solubilized to prevent emboli. A common approach for poorly soluble drugs is to use a co-solvent system. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG400) has been shown to be effective for solubilizing a variety of poorly soluble compounds for intravenous preclinical screening in rats. It is crucial to ensure the final formulation is sterile and to administer it as a slow infusion to minimize potential vehicle-related side effects.
Quantitative Data on Vehicle Selection
Due to the limited publicly available data on the specific solubility of this compound, the following table provides a summary of recommended vehicle systems and typical concentration ranges based on formulations used for this compound's structural class (butyrophenones) and general practices for poorly water-soluble compounds in preclinical research.
| Administration Route | Vehicle Composition | Typical Concentration Range | Notes |
| Intraperitoneal (i.p.) | 0.9% Saline with 2% Tween 80 | 1-2 mg/mL | Based on successful formulations for haloperidol. Ensure thorough mixing to achieve a stable solution or fine suspension. Vehicle-only controls are essential to account for any effects of Tween 80. |
| Oral (p.o.) Gavage | 0.5% - 1% Methylcellulose with 0.2% Tween 80 in water | 1-10 mg/mL | A suspension can be used if a solution is not achievable at the desired concentration. Ensure uniform suspension before each administration. A slightly acidic pH might improve solubility for some butyrophenones. |
| Oral (p.o.) Gavage | Co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 1-5 mg/mL | This approach aims for a solution and may improve oral bioavailability. The order of addition of solvents is critical. The final concentration of DMSO should be kept as low as possible. |
| Intravenous (i.v.) | Co-solvent system (e.g., 20% DMA, 40% PG, 40% PEG400) | 1-3 mg/mL | Requires complete solubilization. The formulation should be administered as a slow infusion. This vehicle has been shown to have minimal cardiovascular effects in rats. Vehicle toxicity should always be evaluated in preliminary studies. |
| Intravenous (i.v.) | 10% DMSO in 90% PEG400 | 1-3 mg/mL | A simpler co-solvent system that may be effective. The final solution may need to be diluted with saline or PBS before administration. The potential for DMSO to cause hemolysis or other toxicities at higher concentrations should be considered. |
Experimental Protocols
Haloperidol-Induced Catalepsy Test in Rats (Adapted for this compound)
This protocol is a standard method for assessing the cataleptic effects of antipsychotic drugs, which is indicative of their potential to induce extrapyramidal side effects.
1. Animals:
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Male Wistar or Sprague-Dawley rats (200-250 g).
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House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Drug Preparation:
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Prepare this compound in a suitable vehicle (e.g., 0.9% saline with 2% Tween 80 for i.p. administration).
-
Prepare a vehicle-only solution for the control group.
-
Dose selection should be based on preliminary dose-ranging studies. For butyrophenones like haloperidol, doses in the range of 1-2 mg/kg (i.p.) are typically used to induce catalepsy.
3. Experimental Procedure:
-
Divide animals into groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer the respective treatments intraperitoneally (i.p.) in a volume of 1 mL/kg.
-
At predetermined time points after injection (e.g., 15, 30, 45, 60, 75, 90, 105, and 120 minutes), assess for catalepsy using the bar test.
-
Bar Test:
-
Gently place the rat’s forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
4. Data Analysis:
-
Record the descent latency for each animal at each time point.
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Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control over time.
Visualizations
References
- 1. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 2. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Timiperone-Induced Artifacts in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts when assessing cell viability in the presence of Timiperone. Given the chemical properties of this compound, a butyrophenone antipsychotic, interference with common cell viability assays is a possibility that requires careful consideration and control.
Frequently Asked questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
A1: this compound is a typical antipsychotic of the butyrophenone class, acting as an antagonist for dopamine D2 and serotonin 5-HT2A receptors.[1] Its chemical structure, which includes a thiourea group, presents a potential for interference in cell viability assays. Compounds with thiol or other reducing groups can directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin, leading to a false-positive signal that suggests higher cell viability than is actually present.[2] Additionally, some butyrophenones are known to exhibit fluorescent properties, which could interfere with fluorescence-based assays.
Q2: My results show an unexpected increase in viability at high concentrations of this compound in an MTT assay. What could be the cause?
A2: This is a strong indication of assay artifact. The most likely cause is the direct chemical reduction of the MTT reagent by this compound, independent of cellular metabolic activity. At higher concentrations, the chemical reducing potential of the compound can overwhelm the biological signal. To confirm this, it is essential to run a cell-free control experiment.
Q3: How can I perform a cell-free control to test for direct assay interference?
A3: A cell-free control involves incubating this compound at the same concentrations used in your experiment with the assay reagent in the cell culture medium, but without cells. If you observe a colorimetric or fluorescent signal that increases with the concentration of this compound, this confirms direct interference.
Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
A4: Yes, several alternative assays are recommended. ATP-based luminescent assays, such as the CellTiter-Glo® assay, are generally less susceptible to interference from colored or fluorescent compounds.[3][4] Another robust alternative is the Sulforhodamine B (SRB) assay, which is a colorimetric assay that measures total protein content and is not dependent on cellular metabolism.[5]
Q5: Besides direct chemical interference, how else could this compound affect my cell viability results?
A5: this compound's pharmacological activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist can have genuine biological effects on cell proliferation and viability. For instance, D2 receptor signaling can modulate the Wnt/β-catenin pathway, which is crucial for cell proliferation. Similarly, 5-HT2A receptor activation has been shown to enhance cell viability and affect cell cycle progression in certain cell types. Therefore, it is crucial to distinguish between a true biological effect and a direct assay artifact.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating potential artifacts when using this compound in various cell viability assays.
Issue 1: Suspected Direct Interference with Tetrazolium-Based Assays (MTT, XTT, WST-1)
-
Symptom: A dose-dependent increase in signal in cell-free controls, or an anomalous U-shaped dose-response curve in cellular assays.
-
Troubleshooting Workflow:
-
Perform Cell-Free Control: As detailed in the experimental protocols, incubate this compound with the tetrazolium reagent in media without cells.
-
Quantify Interference: Measure the absorbance and plot it against the this compound concentration. This will give you the magnitude of the interference.
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Data Correction (with caution): You can attempt to correct your cellular data by subtracting the absorbance values from the cell-free controls for each corresponding concentration. However, this may not be entirely accurate due to potential interactions between the compound and cellular components.
-
Switch to an Alternative Assay: The most reliable solution is to switch to a non-tetrazolium-based assay like the CellTiter-Glo® (luminescence) or SRB (colorimetric, protein-based) assay.
-
Issue 2: Potential Interference with Fluorescence-Based Assays (e.g., Resazurin, Calcein AM)
-
Symptom: High background fluorescence or unexpected changes in fluorescence intensity that do not correlate with expected cytotoxicity.
-
Troubleshooting Workflow:
-
Measure Intrinsic Fluorescence: In a cell-free setup, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay.
-
Assess Quenching or Enhancement: In a cell-free system with a known amount of the fluorescent product (e.g., resorufin), add this compound to see if it quenches or enhances the signal.
-
Consider Alternative Assays: If significant interference is detected, switch to a luminescence-based or colorimetric assay like CellTiter-Glo® or SRB.
-
Issue 3: Distinguishing Biological Effects from Assay Artifacts
-
Symptom: A consistent, dose-dependent change in cell viability that you want to confirm is a true biological response.
-
Troubleshooting Workflow:
-
Correlate with Other Endpoints: Measure other cellular markers of proliferation or apoptosis (e.g., Ki-67 staining, caspase activity assays, cell cycle analysis by flow cytometry) to see if they correlate with your viability data.
-
Consider the Mechanism of Action: Relate your findings to the known pharmacology of this compound. For example, if you are using a cell line known to express D2 or 5-HT2A receptors, the observed effects on proliferation may be linked to these pathways.
Data Presentation
The following tables summarize hypothetical data to illustrate potential this compound-induced artifacts and the utility of alternative assays.
Table 1: Hypothetical Data from MTT Assay Showing Interference
| This compound (µM) | Absorbance (570 nm) - With Cells | Absorbance (570 nm) - Cell-Free Control | Corrected Absorbance | % Viability (Corrected) |
| 0 (Vehicle) | 1.02 | 0.05 | 0.97 | 100% |
| 1 | 0.95 | 0.08 | 0.87 | 90% |
| 10 | 0.78 | 0.15 | 0.63 | 65% |
| 50 | 0.65 | 0.30 | 0.35 | 36% |
| 100 | 0.80 | 0.55 | 0.25 | 26% |
Note: This is illustrative data. The "Corrected Absorbance" shows a more plausible dose-response, but the high interference at 100 µM makes the data unreliable.
Table 2: Hypothetical Comparative Data from Different Viability Assays
| This compound (µM) | % Viability (MTT Assay - Corrected) | % Viability (CellTiter-Glo® Assay) | % Viability (SRB Assay) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 1 | 90% | 92% | 95% |
| 10 | 65% | 70% | 68% |
| 50 | 36% | 40% | 38% |
| 100 | 26% (unreliable) | 22% | 25% |
Note: This illustrative data shows how CellTiter-Glo® and SRB assays can provide more reliable data at high concentrations where MTT interference is significant.
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
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Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., 0.1% DMSO).
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Add MTT reagent to each well at the final concentration used in your cellular assay.
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Incubate the plate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.
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Add solubilization buffer (e.g., DMSO or SDS in HCl) and mix thoroughly.
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Read the absorbance at 570 nm.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
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Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
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Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired duration.
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Equilibrate the plate to room temperature for approximately 30 minutes.
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Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
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Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
Protocol 3: Sulforhodamine B (SRB) Assay
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Seed cells in a 96-well plate and allow them to attach overnight.
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Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired duration.
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Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow to air dry.
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Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).
-
Read the absorbance at 510 nm.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Timiperone Behavioral Studies: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential inconsistencies in behavioral studies involving Timiperone. By understanding the pharmacological nuances of this compound and the various factors that can influence experimental outcomes, researchers can design more robust studies and interpret their results with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a typical antipsychotic of the butyrophenone class, primarily used for the treatment of schizophrenia in Japan.[1][2] Its main mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual-receptor blockade is believed to contribute to its antipsychotic effects.
Q2: Why are there inconsistencies observed in the behavioral effects of this compound?
Inconsistencies in the behavioral effects of this compound can arise from a multitude of factors, including but not limited to:
-
Dose-Response Relationships: The behavioral effects of this compound can vary significantly with the dose administered. Low doses may not produce a discernible effect, while high doses might lead to confounding motor deficits.[3] The dose-response curve for a particular behavior may also be U-shaped or biphasic.
-
Pharmacokinetics and Metabolism: this compound's absorption, distribution, metabolism, and excretion can differ between species and even between individuals within the same species. These pharmacokinetic variabilities can lead to different effective concentrations of the drug at the target receptors, resulting in varied behavioral outcomes.
-
Experimental Protocol Differences: Minor variations in experimental protocols, such as the apparatus used, the timing of drug administration and behavioral testing, and the specific parameters measured, can significantly impact the results.
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Animal Strain and Sex: Different strains and sexes of laboratory animals can exhibit varied sensitivities to pharmacological agents due to genetic and hormonal differences.
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Baseline Behavioral Differences: The baseline level of a particular behavior in an animal can influence the observed effect of a drug. For example, a drug's effect on locomotor activity may be more pronounced in animals with high baseline activity.
Q3: Is this compound effective for both positive and negative symptoms of schizophrenia?
While this compound is considered effective for the positive symptoms of schizophrenia, such as hallucinations and delusions, its efficacy for negative symptoms (e.g., apathy, social withdrawal) appears to be more variable and is a potential source of inconsistent findings in clinical studies. Some studies suggest a benefit for negative symptoms, while others indicate it may be less effective than other antipsychotics in this domain.
Troubleshooting Guide for Inconsistent Results
This guide addresses specific issues researchers may encounter during behavioral experiments with this compound.
Issue 1: Variable Effects on Locomotor Activity
Question: My study on the effect of this compound on spontaneous locomotor activity in mice is yielding inconsistent results. Sometimes I observe a decrease in activity, and other times there is no significant effect. What could be the cause?
Possible Causes and Troubleshooting Steps:
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Dose Selection:
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Problem: The dose of this compound may be on the threshold of its effective range for locomotor suppression. Small, unintended variations in dose preparation or administration could push the effective dose above or below this threshold.
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Solution: Conduct a thorough dose-response study to identify a dose that produces a consistent and robust effect. Ensure meticulous accuracy in dose preparation and administration.
-
-
Time Course of Drug Action:
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Problem: The timing of the locomotor activity test relative to this compound administration may not be optimal. The peak effect of the drug may not coincide with the testing window.
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Solution: Perform a time-course study to determine the time to peak effect of this compound on locomotor activity in your specific animal model and adjust your experimental timeline accordingly.
-
-
Habituation to the Test Environment:
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Problem: Insufficient habituation of the animals to the testing arena can lead to high baseline locomotor activity due to novelty-induced exploration. This can mask the suppressive effects of this compound.
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Solution: Ensure a consistent and adequate habituation period for all animals before drug administration and testing.
-
-
Environmental Factors:
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Problem: Minor changes in the testing environment (e.g., lighting, noise) can affect locomotor activity and interact with the drug's effects.
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Solution: Standardize the testing environment completely. Control for lighting conditions, ambient noise, and time of day for testing.
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Issue 2: Inconsistent Induction of Catalepsy
Question: I am trying to induce catalepsy in rats with this compound, but the cataleptic state is not consistently observed, or the duration is highly variable. Why might this be happening?
Possible Causes and Troubleshooting Steps:
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Method of Catalepsy Measurement:
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Problem: The method used to measure catalepsy (e.g., bar test, grid test) and the specific parameters recorded (e.g., latency to remove one paw vs. both paws) can influence the results.
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Solution: Choose a standardized and well-validated method for measuring catalepsy and apply it consistently across all animals. Clearly define the endpoint for the cataleptic state.
-
-
Dose and Route of Administration:
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Problem: The dose of this compound may be insufficient to reliably induce catalepsy. The route of administration (e.g., intraperitoneal vs. subcutaneous) can also affect the onset and duration of the cataleptic state.
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Solution: Consult the literature for effective cataleptogenic doses of this compound in your chosen animal model and route of administration. Consider performing a dose-response study to confirm the optimal dose.
-
-
Animal Strain and Handling:
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Problem: Different rat strains can have varying sensitivities to the cataleptic effects of antipsychotics. Excessive handling or stress before the test can also interfere with the expression of catalepsy.
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Solution: Use a consistent rat strain known to be sensitive to neuroleptic-induced catalepsy. Handle the animals gently and consistently to minimize stress.
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Issue 3: Variable Performance in the Conditioned Avoidance Response (CAR) Task
Question: In our CAR paradigm, this compound sometimes impairs avoidance responding as expected, but in other experiments, the effect is weak or absent. What factors could contribute to this variability?
Possible Causes and Troubleshooting Steps:
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Training and Baseline Performance:
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Problem: If animals are not trained to a stable and consistent baseline of avoidance responding, the effects of this compound will be difficult to interpret. Over-training can also make it harder to observe a drug-induced deficit.
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Solution: Ensure all animals reach a clear and stable criterion of avoidance performance before starting drug testing. Avoid over-training.
-
-
Stimulus Salience:
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Problem: The intensity or salience of the conditioned stimulus (CS) and unconditioned stimulus (US) can influence the disruptive effects of antipsychotics on avoidance.
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Solution: Standardize the intensity and duration of the CS and US. Ensure they are salient enough to support robust learning but not so intense as to create a ceiling effect.
-
-
Distinguishing Between Sedation and Specific Antipsychotic Effects:
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Problem: At higher doses, this compound may cause sedation or motor impairment, which can be confounded with a specific effect on conditioned avoidance.
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Solution: Include control measures to assess motor function and sedation independently (e.g., open field test, rotarod). A true antipsychotic-like effect in the CAR task is characterized by a disruption of the avoidance response without a significant impairment of the escape response.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound and Other Antipsychotics
| Antipsychotic | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | Data not consistently reported, but noted to have higher affinity than Haloperidol | Data not consistently reported, but noted to have higher affinity than Haloperidol |
| Haloperidol | 1.2 | 34 |
| Risperidone | 3.1 | 0.16 |
| Olanzapine | 11 | 4 |
| Clozapine | 125 | 13 |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are for comparative purposes.
Table 2: Effective Doses (ED50) of this compound in Preclinical Behavioral Tests
| Behavioral Test | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |
| Inhibition of Apomorphine-induced Stereotypy | Rats | 0.04 | s.c. | Yamasaki et al., 1981 |
| Inhibition of Conditioned Avoidance Response | Rats | 0.07 | p.o. | Yamasaki et al., 1981 |
| Induction of Catalepsy | Rats | 0.5 | p.o. | Yamasaki et al., 1981 |
Experimental Protocols
Catalepsy Bar Test in Rats
Objective: To assess the degree of motor rigidity (catalepsy) induced by this compound.
Materials:
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Horizontal bar (approximately 1 cm in diameter) elevated 9-10 cm above a flat surface.
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Stopwatch.
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Test animals (rats).
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This compound solution and vehicle control.
Procedure:
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral gavage).
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At a predetermined time point after administration (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the horizontal bar.
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Start the stopwatch immediately.
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Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the descent latency.
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A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
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Repeat the test at multiple time points to assess the time course of the cataleptic effect.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to disrupt a learned avoidance response.
Materials:
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Two-way shuttle box with a grid floor capable of delivering a mild electric footshock.
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A conditioned stimulus (CS) generator (e.g., a light or a tone).
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An unconditioned stimulus (US) generator (a shocker).
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Control and data acquisition software.
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Test animals (rats).
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This compound solution and vehicle control.
Procedure:
-
Acquisition/Training Phase:
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Place a rat in one compartment of the shuttle box.
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Present the CS (e.g., a 10-second tone).
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Following the CS, deliver the US (e.g., a 0.5 mA footshock for 5 seconds).
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The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat moves after the shock has started, it is recorded as an escape response.
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Repeat this trial multiple times with an inter-trial interval (e.g., 60 seconds) until the rat reaches a stable criterion of avoidance (e.g., >80% avoidance for two consecutive days).
-
-
Drug Testing Phase:
-
Once the animals have reached the stable performance criterion, administer this compound or vehicle.
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At a predetermined time after administration, place the rat in the shuttle box and begin the CAR session.
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Record the number of avoidance responses, escape responses, and failures to escape.
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A selective suppression of avoidance responses without a significant effect on escape responses is indicative of an antipsychotic-like effect.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's antagonism at D2 and 5-HT2A receptors.
Caption: General experimental workflow for a this compound behavioral study.
References
- 1. Pharmacological studies on this compound, a new neuroleptic drug. Part I: Behavior effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on this compound, a new neuroleptic drug Part II: General pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Timiperone Administration to Reduce Animal Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of Timiperone in animal models. The focus is on refining procedures to minimize animal stress, thereby enhancing animal welfare and the reliability of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a typical antipsychotic drug belonging to the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3] This dual action helps to alleviate symptoms associated with psychosis. In animal models, it is used to study antipsychotic effects and potential side effects.
Q2: What are the common administration routes for this compound in animal studies?
A2: The most common routes of administration for this compound in animal studies are oral (p.o.) and intravenous (i.v.).[4][5] The choice of route depends on the experimental objectives, such as studying oral bioavailability versus direct systemic effects.
Q3: Why is it critical to refine administration techniques to reduce animal stress?
A3: Refining administration techniques is crucial for both ethical and scientific reasons. Physical restraint, a common component of many administration procedures, is a significant physiological and psychological stressor for animals. Stress can lead to altered physiological responses, including changes in heart rate, body temperature, and corticosterone levels, which can confound experimental results and increase data variability. Minimizing stress through refined techniques improves animal welfare and the quality and reproducibility of scientific data.
Q4: What are the main alternatives to traditional oral gavage for this compound administration?
A4: To avoid the stress associated with restraint and gavage, voluntary oral administration is a highly effective refinement. This involves incorporating this compound into a palatable vehicle that the animals will willingly consume. Successful vehicles include sweetened jellies, jams, or condensed milk. This method eliminates the need for restraint and has been shown to be significantly less stressful than oral gavage.
Q5: How can intravenous injections be refined to minimize stress?
A5: Intravenous injections, typically via the tail vein in rodents, can be refined through several methods. Acclimatizing the animals to the handling and procedure is paramount. Warming the tail using a heat lamp or warm water helps to dilate the veins, making the injection easier and reducing the number of attempts required. Using appropriate and sharp needles (e.g., 27-30 gauge for mice) also minimizes discomfort. Alternatives to tail vein injection, such as saphenous vein or retro-orbital sinus injections (the latter performed under anesthesia), can also be considered to reduce stress.
Troubleshooting Guides
Oral Administration
| Issue | Potential Cause | Troubleshooting Solution |
| Animal resists oral gavage. | Stress and aversion to restraint and the procedure. | - Habituate the animal: Handle the animal and sham dose with the gavage tube for several days before the experiment. - Refine gavage technique: Use flexible plastic feeding tubes instead of rigid metal ones to reduce the risk of esophageal injury. "Sugar-coat" the tip of the gavage needle with a sweet solution to encourage swallowing. - Switch to voluntary administration: Incorporate this compound into a palatable jelly or other treat. |
| Inconsistent dosing with voluntary administration. | Animal does not consume the entire dose. Palatability issues with the vehicle or drug. | - Training: Train the animals to consume the vehicle without the drug first. - Vehicle selection: Experiment with different palatable vehicles (e.g., various jelly flavors, condensed milk) to find one the animals prefer. - Dose calculation: For jelly-based methods, calculate the precise amount of jelly each animal needs based on its body weight and the drug concentration in the jelly. |
| Precipitation of this compound in the vehicle. | Poor solubility of this compound in the chosen aqueous vehicle. | - Formulation adjustment: this compound is poorly soluble in water. Use appropriate co-solvents or suspending agents. Common vehicles for poorly soluble compounds include solutions containing DMSO, PEG 400, or Cremophor. - pH adjustment: The solubility of butyrophenones can be pH-dependent. Investigate if adjusting the pH of the vehicle improves solubility. |
Intravenous Administration
| Issue | Potential Cause | Troubleshooting Solution |
| Difficulty visualizing or accessing the tail vein. | Vasoconstriction due to stress or cold. Small vein size. | - Warming: Warm the animal's tail using a heat lamp (at a safe distance) or by immersing it in warm water (30-35°C) for 1-2 minutes to induce vasodilation. - Proper restraint: Use a well-designed restrainer that is the correct size for the animal to prevent excessive movement without causing distress. |
| Extravasation of the drug (swelling at the injection site). | Needle has slipped out of the vein or perforated it. | - Technique refinement: Ensure the needle is inserted at a shallow angle, parallel to the vein. Inject a small test volume first to confirm correct placement. If resistance is felt or a bleb forms, stop immediately. - Restart the procedure: If extravasation occurs, remove the needle and apply gentle pressure. Attempt the injection at a more proximal site (closer to the body). |
| Precipitation of this compound upon injection. | The formulation is not compatible with blood. | - Formulation optimization: The formulation must be compatible with blood plasma to prevent embolism. Test the formulation by diluting it with control plasma in vitro to check for precipitation. - Vehicle selection: For intravenous administration of poorly soluble drugs, consider using solubilizing agents like cyclodextrins or formulating as a nanosuspension. The acceptable pH range for IV injections is generally between 2 and 11, but aiming for a pH closer to physiological pH (around 7.4) is ideal to minimize irritation. |
| Animal shows signs of distress (vocalization, struggling). | Pain, fear, and stress from restraint and the needle prick. | - Habituation and training: Handle the animals regularly and habituate them to the restraint device and the presence of the researcher. - Use of local anesthetics: Application of a topical local anesthetic cream (e.g., EMLA cream) to the injection site prior to the procedure can reduce pain. - Consider anesthesia: For particularly stressful procedures or sensitive animals, performing the injection under light isoflurane anesthesia can be a refinement. However, one study found that isoflurane anesthesia did not significantly reduce corticosterone levels compared to restraint alone for tail-vein injections. |
Data on Stress Markers
Refining administration techniques leads to a quantifiable reduction in stress markers. The following table summarizes data from a study comparing voluntary pill administration to oral gavage in mice.
| Stress Marker | Oral Gavage | Voluntary Pill Administration | Reference |
| Mean Arterial Pressure | Significant and sustained increase for up to 5 hours. | Modest increase only in the first hour, returning to normal within 2 hours. | |
| Heart Rate | Significant increase 2-5 hours post-dosing. | Significant reduction in heart rate. | |
| Fecal Corticosterone Metabolites | Significantly increased, indicating a systemic stress response. | No significant effect. |
Studies on different injection and restraint methods also show a clear impact on stress physiology.
| Stress Marker | Restraint Method | Result | Reference |
| Plasma Corticosterone | Restraint vs. Non-restraint (IP injection) | Lower corticosterone levels in the non-restrained group. | |
| Heart Rate | Restraint by hand vs. Perspex restrainer vs. Lift by tail | Heart rate increases with all forms of restraint, with restraint by hand showing a slightly lower peak. | |
| Salivary Corticosterone | Restraint vs. No restraint | Restraint significantly increases salivary corticosterone levels. |
Experimental Protocols
Protocol 1: Voluntary Oral Administration of this compound in a Palatable Jelly
This protocol is adapted from methods for the voluntary oral administration of drugs in mice and is a refinement to reduce the stress associated with oral gavage.
Materials:
-
This compound powder
-
Gelatin
-
Sweetener (e.g., sucrose or an artificial sweetener)
-
Flavoring (e.g., strawberry)
-
Distilled water
-
Small weighing dishes or a 24-well plate
-
Micro spatula
Procedure:
-
Jelly Preparation:
-
Prepare a sweetened and flavored gelatin solution according to standard recipes. The final concentration of gelatin and sweetener may need to be optimized for palatability.
-
-
This compound Incorporation:
-
Calculate the total amount of this compound needed for the entire batch of jelly based on the desired dose (mg/kg) and the number of animals.
-
Dissolve or suspend the calculated amount of this compound powder into the warm gelatin solution. Ensure thorough mixing for homogenous distribution.
-
-
Dose Aliquoting:
-
Pour the this compound-containing jelly into a 24-well plate or individual molds to set.
-
Once set, calculate the weight of jelly corresponding to a single dose for an average-sized animal.
-
-
Animal Training (Habituation):
-
For 3-5 days prior to the experiment, offer the animals a small piece of the plain (drug-free) jelly at the same time each day. This trains the animals to readily accept the treat.
-
-
Dosing:
-
On the day of the experiment, weigh each animal.
-
Provide each animal with the pre-calculated weight of the this compound-containing jelly.
-
Observe the animals to ensure they consume the entire dose.
-
Protocol 2: Refined Intravenous (Tail Vein) Injection in Mice
This protocol incorporates best practices to minimize stress during tail vein injections.
Materials:
-
This compound solution formulated for intravenous administration
-
Appropriately sized mouse restrainer
-
Heat source (e.g., heat lamp)
-
Sterile syringes (1 ml) with fine-gauge needles (27-30 G)
-
70% ethanol swabs
-
Gauze
Procedure:
-
Animal Habituation:
-
For several days leading up to the injection, handle the mice and place them in the restrainer for short periods without performing any procedure. This reduces the novelty and stress of restraint.
-
-
Preparation:
-
Prepare the this compound solution, ensuring it is sterile and free of particulates.
-
Load the syringes with the correct volume for each mouse.
-
-
Vasodilation:
-
Place the mouse in its home cage under a heat lamp (at a safe distance of at least 12 inches) for no more than three minutes, or warm the tail by immersing it in warm water (30-35°C) for 1-2 minutes. This dilates the lateral tail veins, making them easier to visualize and access.
-
-
Restraint:
-
Gently guide the mouse into the restrainer. Ensure the restrainer is the correct size to prevent injury but securely hold the animal.
-
-
Injection:
-
Wipe the tail gently with a 70% ethanol swab.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, at a shallow angle (~20-30 degrees) into the vein.
-
A successful entry may be confirmed by a small "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily. If there is any resistance or swelling, stop immediately.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Visualizations
Caption: Workflow for refined oral administration of this compound.
Caption: Workflow for refined intravenous injection of this compound.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. Systemic Treatment for Postnatal, Juvenile, and Runted Adult Mice by Retrobulbar Sinus Injection [jove.com]
- 2. Stressor-Specific Alterations in Corticosterone and Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress Response of Beagle Dogs to Repeated Short-Distance Road Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of vehicle movements during transport on the stress responses and meat quality of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Timiperone and Haloperidol on Dopamine Release: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the effects of timiperone and haloperidol on dopamine release. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key pathways to facilitate a deeper understanding of these two butyrophenone antipsychotics.
This compound and haloperidol are both potent antipsychotic drugs that belong to the butyrophenone class. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1] This blockade is central to their therapeutic effects in treating psychosis, as an overactive dopaminergic system is strongly implicated in the positive symptoms of schizophrenia.[1] While both drugs share this core mechanism, differences in their receptor affinity and pharmacological profiles can lead to variations in their effects on dopamine neurotransmission.
This guide delves into the experimental data detailing how these compounds modulate dopamine release, a critical factor in their efficacy and side-effect profiles.
Quantitative Data on Dopamine Release and Receptor Affinity
The following tables summarize the key quantitative findings from preclinical studies on this compound and haloperidol.
Table 1: Comparative Dopamine D2 Receptor Affinity
| Compound | Receptor Affinity (Ki, nM) | Relative Affinity to Haloperidol |
| This compound | Lower Ki (Higher Affinity) | ~5 times greater |
| Haloperidol | Higher Ki (Lower Affinity) | - |
Note: A lower Ki value indicates a higher binding affinity for the receptor.
Table 2: Effects of Haloperidol on Extracellular Dopamine and Metabolites (In Vivo Microdialysis in Rats)
| Brain Region | Treatment | % Change in Extracellular Dopamine | % Change in DOPAC | % Change in HVA |
| Striatum | Acute Haloperidol (0.5 mg/kg, IP) | Increased | Increased | Increased |
| Chronic Haloperidol | Decreased Turnover | Decreased | Decreased | |
| Nucleus Accumbens | Acute Haloperidol (0.5 mg/kg, IP) | Increased | Increased | Increased |
| Chronic Haloperidol | No significant change in basal levels | No significant change | No significant change | |
| Prefrontal Cortex | Acute Haloperidol (0.5 mg/kg, IP) | Increased | Increased | Increased |
| Chronic Haloperidol | Decreased basal levels | Decreased | Decreased |
DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are metabolites of dopamine, and their levels are often used as an index of dopamine turnover.
Inference on this compound's Effect on Dopamine Release:
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and future research.
In Vivo Microdialysis for the Measurement of Extracellular Dopamine
This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.
1. Animal Preparation and Surgery:
-
Male Sprague-Dawley rats are typically used.
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of several days.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).
3. Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
4. Data Analysis:
-
The data is typically expressed as a percentage of the baseline concentrations of dopamine and its metabolites before drug administration.
Receptor Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.
1. Tissue Preparation:
-
Brain tissue from the region of interest (e.g., striatum, rich in D2 receptors) is dissected and homogenized.
-
The homogenate is centrifuged to isolate the cell membranes containing the receptors.
2. Binding Experiment:
-
The membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Increasing concentrations of the unlabeled drug (this compound or haloperidol) are added to compete with the radiolabeled ligand for binding to the receptor.
3. Measurement and Analysis:
-
The amount of radioactivity bound to the membranes is measured.
-
The data is used to calculate the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then used to determine the binding affinity (Ki) of the drug for the receptor.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dopaminergic synapse and the action of D2 antagonists.
Caption: Workflow for in vivo microdialysis experiments.
References
Validating the Antipsychotic Effects of Timiperone: A Translational Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Timiperone, a butyrophenone antipsychotic, with other commonly used antipsychotic agents. By integrating preclinical translational models and clinical trial data, this document aims to offer an objective evaluation of this compound's performance and pharmacological profile.
Executive Summary
This compound is a typical antipsychotic that demonstrates potent antagonism at dopamine D2 and serotonin 5-HT2A receptors. Clinical studies, primarily conducted in Japan, suggest its efficacy in treating the positive and negative symptoms of schizophrenia.[1] Translational models, such as the ketamine-induced psychosis model and prepulse inhibition, provide a framework for validating its antipsychotic and sensorimotor gating effects. This guide will delve into the comparative receptor binding affinities, clinical efficacy, and side effect profiles of this compound against Haloperidol, Perphenazine, and the atypical antipsychotic Olanzapine.
Comparative Pharmacology: Receptor Binding Affinities
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and comparator antipsychotics. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Perphenazine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | ~1-5 | 1.3 | 1.1 | 11 |
| Serotonin 5-HT2A | ~10-20 | 56 | 4.0 | 4 |
| Histamine H1 | Moderate Affinity | 75 | 3.2 | 7 |
| Muscarinic M1 | Low Affinity | >1000 | 180 | 27 |
| Adrenergic α1 | Moderate Affinity | 13 | 2.1 | 55 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
Translational Models for Antipsychotic Validation
Translational animal models are crucial for predicting the clinical efficacy of antipsychotic drugs. These models aim to mimic certain aspects of schizophrenia in animals, allowing for the evaluation of novel therapeutic agents.
The Ketamine-Induced Schizophrenia Model
The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, in rodents induces a range of behaviors that resemble the positive, negative, and cognitive symptoms of schizophrenia. This model is widely used to screen for potential antipsychotic drugs.
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Prior to testing, rats are habituated to the open-field arenas (e.g., 40 x 40 x 30 cm) for 30 minutes for two consecutive days.
-
Drug Administration:
-
Vehicle (saline), this compound (e.g., 0.1, 0.3, 1 mg/kg), or a reference antipsychotic is administered intraperitoneally (i.p.) 30 minutes before ketamine administration.
-
Ketamine (e.g., 5-10 mg/kg, i.p.) or saline is administered.
-
-
Behavioral Assessment: Immediately after ketamine injection, locomotor activity (distance traveled, rearing frequency) is recorded for 60 minutes using an automated activity monitoring system.
-
Data Analysis: The total distance traveled and the number of rearings are analyzed using a two-way ANOVA to determine the effect of the antipsychotic treatment on ketamine-induced hyperlocomotion.
Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are considered a measure of sensorimotor gating deficits.
-
Animals: Male Wistar rats (200-250g) are used.
-
Apparatus: Rats are placed in a startle chamber equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.
-
Drug Administration: this compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle is administered 30 minutes before the test session.
-
Test Session:
-
The session begins with a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB white noise burst for 40 ms.
-
Prepulse + Pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB for 20 ms) is presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated as: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100. Data are analyzed using a repeated-measures ANOVA.
Clinical Efficacy and Safety Profile
Clinical trials provide the ultimate validation of an antipsychotic's therapeutic utility. The following tables summarize the comparative efficacy and adverse effects of this compound and other antipsychotics based on available clinical data.
Comparative Efficacy in Schizophrenia
| Drug | Key Efficacy Findings | Supporting Clinical Trial(s) |
| This compound | Found to be significantly superior to haloperidol in the final global improvement rating and in the general usefulness rating. Showed superiority in improving hallucinations, delusions, deficiency of initiative, and blunted affect.[2] | Kariya et al., 1983[2] |
| Global improvement was superior to perphenazine due to a lower rate of aggravation.[1] | Takahashi et al., 1982[1] | |
| Haloperidol | A widely used first-generation antipsychotic, effective against positive symptoms. | Multiple studies |
| Perphenazine | A potent first-generation antipsychotic. | Multiple studies |
| Olanzapine | An atypical antipsychotic effective against both positive and negative symptoms, with a lower risk of extrapyramidal symptoms compared to typical antipsychotics. | Multiple studies |
Note: Direct head-to-head trials with modern atypical antipsychotics and detailed PANSS score changes for this compound are limited in publicly available literature.
Comparative Adverse Effect Profile
| Adverse Effect | This compound | Haloperidol | Perphenazine | Olanzapine |
| Extrapyramidal Symptoms (EPS) | Present, but some studies suggest a potentially lower incidence or severity compared to haloperidol. | High risk, a common and significant side effect. | Moderate to high risk. | Lower risk compared to typical antipsychotics. |
| Sedation | Common | Common | Common | Very common |
| Weight Gain | Reported, but may be less pronounced than with some atypical antipsychotics. | Less common compared to many atypical antipsychotics. | Less common compared to many atypical antipsychotics. | High risk, a common and significant side effect. |
| Anticholinergic Effects (Dry Mouth, Constipation) | Present | Less pronounced than with some other antipsychotics. | Moderate | Common |
Visualizing the Mechanisms and Workflows
To better understand the underlying pharmacology and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Antipsychotic signaling pathways.
Experimental Workflow
Caption: Translational validation workflow.
Conclusion
This compound demonstrates a pharmacological profile consistent with an effective antipsychotic, characterized by potent D2 and 5-HT2A receptor antagonism. Clinical data, although somewhat dated, suggest comparable or even superior efficacy to older typical antipsychotics like haloperidol and perphenazine in some domains, particularly concerning negative symptoms. Its side effect profile appears to be in line with other butyrophenones. Further well-controlled clinical trials comparing this compound to modern atypical antipsychotics, utilizing standardized outcome measures like the PANSS, are warranted to fully elucidate its place in the current therapeutic landscape. The translational models and comparative data presented in this guide provide a solid foundation for such future research and development efforts.
References
Timiperone Versus Risperidone: An In Vitro Pharmacological Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of timiperone and risperidone, two antipsychotic agents. While both drugs are utilized in the management of schizophrenia, they belong to different chemical classes and exhibit distinct pharmacological profiles. Risperidone, a benzisoxazole derivative, is an atypical antipsychotic with a well-documented broad spectrum of receptor interactions. This compound, a butyrophenone derivative, is classified as a typical antipsychotic, sharing structural similarities with haloperidol.[1][2]
Due to a scarcity of publicly available quantitative in vitro data for this compound, this guide presents a comprehensive receptor binding profile for risperidone and contrasts it with the known qualitative characteristics of this compound, using the well-researched butyrophenone haloperidol as a proxy for comparative context. This approach allows for an informed, albeit indirect, comparison of the two compounds' in vitro properties.
I. Comparative Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
Risperidone: A Broad Spectrum Antagonist
Risperidone is characterized by its high affinity for serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[3][4][5] It also exhibits significant affinity for α1- and α2-adrenergic receptors and histamine H1 receptors. Its low affinity for muscarinic cholinergic receptors is a notable feature.
This compound: A Profile Inferred from the Butyrophenone Class
This compound is known to be an antagonist of D2 and 5-HT2A receptors. As a butyrophenone, its receptor binding profile is expected to share similarities with haloperidol, which is a potent D2 antagonist with lower affinity for other receptor types.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Risperidone | Haloperidol (as a proxy for this compound) |
| Dopamine Receptors | ||
| D1 | 240 | 290 |
| D2 | 3.13 - 3.3 | 1.55 |
| D3 | 7.2 - 14 | 4.6 |
| D4 | 7.3 - 21 | 5 - 10 |
| Serotonin Receptors | ||
| 5-HT1A | 420 | 3600 |
| 5-HT2A | 0.16 - 0.2 | 120 |
| 5-HT2C | 5 - 26 | 4700 |
| Adrenergic Receptors | ||
| α1 | 0.8 - 5 | 13 |
| α2 | 7.54 - 16 | 1600 |
| Histamine Receptors | ||
| H1 | 20 - 47 | 1800 |
| Muscarinic Receptors | ||
| M1 | >10,000 | >10,000 |
Note: Ki values can vary between studies due to different experimental conditions.
II. Functional Activity at Key Receptors
Beyond binding affinity, the functional activity of a drug at its target receptor (i.e., whether it acts as an antagonist, agonist, or inverse agonist) is crucial to its overall effect.
Dopamine D2 Receptor Signaling
Both risperidone and this compound act as antagonists at the D2 receptor, which is central to their antipsychotic effects. This antagonism blocks the downstream signaling cascade typically initiated by dopamine. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, both drugs prevent this dopamine-induced decrease in cAMP.
Serotonin 5-HT2A Receptor Signaling
Risperidone is a potent antagonist at 5-HT2A receptors, an activity that is thought to contribute to its "atypical" antipsychotic profile, including a lower incidence of extrapyramidal side effects. This compound also exhibits antagonistic activity at this receptor. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels. As antagonists, both risperidone and this compound block this serotonin-induced signaling.
III. Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological profiles of compounds like this compound and risperidone.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound or risperidone) to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Unlabeled test compound (this compound or risperidone) at various concentrations.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes or tissue homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP and Calcium Flux)
These assays measure the downstream consequences of receptor activation or blockade.
cAMP Assay (for Gi/o-coupled receptors like D2):
-
Culture cells expressing the D2 receptor.
-
Pre-treat cells with the test compound (this compound or risperidone) at various concentrations.
-
Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based assays).
-
The ability of the antagonist to block the agonist-induced decrease in cAMP is quantified to determine its potency (IC50).
Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A):
-
Culture cells expressing the 5-HT2A receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-treat cells with the test compound (this compound or risperidone) at various concentrations.
-
Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The ability of the antagonist to block the agonist-induced increase in intracellular calcium is quantified to determine its potency (IC50).
IV. Conclusion
This in vitro comparison highlights the distinct pharmacological profiles of this compound and risperidone. Risperidone exhibits a broad-spectrum antagonist profile with high affinity for both D2 and 5-HT2A receptors, as well as significant interactions with adrenergic and histaminergic receptors. This compound, as a butyrophenone, is primarily a potent D2 receptor antagonist, with additional 5-HT2A antagonistic properties. The lack of comprehensive, publicly available quantitative in vitro data for this compound necessitates a degree of inference based on its chemical class. Further head-to-head in vitro studies employing standardized assays would be invaluable for a more precise and direct comparison of these two antipsychotic agents. The provided experimental protocols offer a framework for conducting such comparative analyses, which are essential for advancing our understanding of the molecular mechanisms underlying the therapeutic actions and side-effect profiles of these drugs.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
Cross-Validation of Timiperone's Efficacy in Preclinical Models of Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of timiperone, a butyrophenone antipsychotic, against other established antipsychotic agents. The data presented here is collated from various preclinical studies employing widely accepted animal models of schizophrenia. These models are instrumental in predicting the clinical efficacy of antipsychotic drugs, particularly their ability to ameliorate the positive symptoms of psychosis.
Introduction to this compound
This compound is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This dual-receptor antagonism is a hallmark of many atypical antipsychotics, suggesting that this compound may possess a unique clinical profile. To ascertain its preclinical efficacy, this compound has been evaluated in several behavioral pharmacology models that are predictive of antipsychotic activity. This guide cross-validates its performance in these models against the typical antipsychotic haloperidol and the atypical antipsychotics risperidone, olanzapine, and clozapine.
Comparative Efficacy in Animal Models of Schizophrenia
The following tables summarize the quantitative data (ED50 values) for this compound and comparator drugs in three key preclinical models of schizophrenia. The ED50 represents the dose of a drug that produces 50% of its maximal effect.
Models Predictive of Antipsychotic Efficacy
These models assess the ability of a drug to counteract the behavioral effects of dopamine agonists, which are thought to mimic the positive symptoms of schizophrenia.
| Drug | Antagonism of Apomorphine-Induced Stereotypy (ED50, mg/kg, p.o.) | Antagonism of Methamphetamine-Induced Stereotypy (ED50, mg/kg, p.o.) | Inhibition of Conditioned Avoidance Response (ED50, mg/kg, p.o.) |
| This compound | 0.07 | 0.21 | 0.11 |
| Haloperidol | 0.12 | 0.25 | 0.15 |
| Risperidone | ~0.1 (s.c.) | No direct data found | ~0.33 - 1.0 (s.c.) |
| Olanzapine | ~1.25-10 (p.o.) | ~1.5 (s.c.) | 4.7 (p.o.)[1] |
| Clozapine | ~6.42 (s.c.) | No direct data found | ~5.0 - 10.0 (s.c.) |
Note: Routes of administration (p.o. - oral, s.c. - subcutaneous) are indicated where available. Direct comparisons should be made with caution due to potential differences in experimental protocols across studies.
Experimental Protocols
Antagonism of Apomorphine-Induced Stereotyped Behavior
This model assesses the ability of a drug to block the repetitive, compulsive behaviors (stereotypies) induced by the dopamine agonist apomorphine. This is a classic screening test for dopamine D2 receptor antagonism, a key mechanism of action for most antipsychotics.
Typical Protocol:
-
Animals: Male mice or rats are commonly used.
-
Drug Administration: The test compound (e.g., this compound, haloperidol) is administered orally (p.o.) or subcutaneously (s.c.) at various doses.
-
Induction of Stereotypy: After a set pretreatment time (e.g., 60 minutes), apomorphine is injected subcutaneously (e.g., 1-5 mg/kg).
-
Behavioral Observation: Immediately after apomorphine administration, animals are placed in individual observation cages. Stereotyped behaviors, such as sniffing, licking, gnawing, and head movements, are scored by a trained observer, typically at set intervals over a 30-60 minute period.
-
Data Analysis: The intensity of stereotyped behavior is scored on a rating scale. The ED50 is calculated as the dose of the test compound that reduces the stereotypy score by 50% compared to the vehicle-treated control group.
Antagonism of Methamphetamine-Induced Stereotyped Behavior
Similar to the apomorphine model, this test evaluates a drug's capacity to inhibit stereotypies induced by methamphetamine, a psychostimulant that increases dopamine release.
Typical Protocol:
-
Animals: Male rats are frequently used.
-
Drug Administration: The test compound is administered at various doses prior to methamphetamine.
-
Induction of Stereotypy: Methamphetamine is injected intraperitoneally (i.p.) or subcutaneously (s.c.) (e.g., 5-10 mg/kg).
-
Behavioral Observation: Animals are observed for stereotyped behaviors, which are scored using a standardized rating scale.
-
Data Analysis: The ED50 for the antagonism of stereotyped behavior is determined.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic efficacy that assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is thought to reflect the ability of antipsychotics to reduce the motivational salience of conditioned stimuli.
Typical Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box is a grid that can deliver a mild electric shock.
-
Training (Acquisition): A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal does not move during the CS, it receives the shock and can then move to the other compartment to escape it (an escape response). Training continues until a stable level of avoidance is achieved.
-
Testing: Once trained, animals are pre-treated with the test compound or vehicle. They are then placed back in the shuttle box and presented with a series of CS-US trials.
-
Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded.
-
Data Analysis: A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses. The ED50 is the dose that produces a 50% reduction in avoidance responses.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for this compound and many other antipsychotics involves the modulation of dopaminergic and serotonergic pathways in the brain.
References
- 1. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Clozapine and prazosin slow the rhythm of head movements during focused stereotypy induced by d-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Timiperone and Olanzapine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical side effect profiles of Timiperone, a butyrophenone antipsychotic, and olanzapine, a widely prescribed atypical antipsychotic. The following analysis is based on available experimental data from studies conducted in rats, offering insights into the metabolic, extrapyramidal, and sedative effects of these two compounds. While extensive data exists for olanzapine, information on this compound is less comprehensive, often drawing comparisons to the typical antipsychotic, haloperidol.
Metabolic Side Effects: A Stark Contrast
A significant concern with many atypical antipsychotics is the propensity to induce metabolic dysregulation, including weight gain, hyperphagia, and alterations in glucose and lipid metabolism. In this domain, the available preclinical data in rats reveals a substantial difference between olanzapine and the inferred profile of this compound.
Olanzapine is consistently shown to induce significant weight gain in female rats, an effect that is often rapid and pronounced.[1] This weight gain is associated with increased food intake (hyperphagia) and an accumulation of adipose tissue.[2][3][4] Furthermore, studies have demonstrated that olanzapine administration in rats can lead to insulin resistance and alterations in plasma lipid levels.
In contrast, there is a notable lack of published data specifically quantifying the metabolic side effects of this compound in rats. However, its classification as a butyrophenone derivative, similar to haloperidol, suggests a lower propensity for metabolic disturbances. Studies comparing haloperidol to olanzapine in rats have shown that haloperidol does not induce the same level of weight gain or metabolic changes.[3] One study explicitly notes that olanzapine-treated rats, but not haloperidol-treated rats, had significantly increased their weight. Given that the central nervous system effects of this compound are described as "almost similar to those of haloperidol," it is plausible to hypothesize that this compound would have a more favorable metabolic profile than olanzapine.
| Parameter | Olanzapine | This compound |
| Body Weight | Significant increase, particularly in female rats. | Data not available; inferred to have a lower propensity for weight gain based on its similarity to haloperidol. |
| Food Intake | Increased (Hyperphagia). | Data not available. |
| Adipose Tissue | Increased accumulation. | Data not available. |
| Glucose Metabolism | May induce insulin resistance. | Data not available. |
| Lipid Metabolism | Alterations in plasma lipid levels. | Data not available. |
Extrapyramidal Side Effects (EPS): A Closer Parallel
Extrapyramidal side effects, including catalepsy and other motor disturbances, are a hallmark of typical antipsychotics that act strongly on dopamine D2 receptors. As a butyrophenone, this compound is expected to have a higher risk of EPS compared to atypical antipsychotics like olanzapine.
Studies in rats have demonstrated that olanzapine can induce catalepsy, a state of immobility often used as a preclinical indicator of EPS liability. However, the dose required to produce catalepsy is generally higher than that required for its antipsychotic-like effects, suggesting a wider therapeutic window compared to typical antipsychotics.
For this compound, direct quantitative data on catalepsy in rats is scarce in the available literature. However, its pharmacological profile and comparison to haloperidol strongly suggest a significant potential for inducing EPS. One study notes that this compound exhibits a "typical neuroleptic profile". Haloperidol, a well-characterized typical antipsychotic, is known to induce robust, dose-dependent catalepsy in rats. Given the stated similarity between this compound and haloperidol, a similar propensity for inducing extrapyramidal side effects can be anticipated.
| Parameter | Olanzapine | This compound |
| Catalepsy | Induces catalepsy at higher doses. | Data on specific cataleptic scores are limited, but a significant potential for EPS is inferred from its similarity to haloperidol. |
| Motor Coordination | May impair motor coordination. | Expected to impair motor coordination, similar to haloperidol. |
Sedative Effects: Differentiating Atypical and Typical Profiles
Sedation is a common side effect of many antipsychotic medications, and preclinical models often assess this through measures of locomotor activity.
Olanzapine has been shown to produce sedative effects in rats, characterized by a dose-dependent decrease in spontaneous locomotor activity.
While direct quantitative studies on this compound's sedative effects are limited, a general pharmacological study notes that it can potentiate anesthesia. Another study on its behavioral effects mentions an impact on motor activity. Based on its classification as a typical neuroleptic and its comparison to haloperidol, it is expected that this compound would also induce sedation and reduce locomotor activity.
| Parameter | Olanzapine | This compound |
| Locomotor Activity | Dose-dependent decrease in spontaneous activity. | Expected to decrease locomotor activity. |
| Anesthesia Potentiation | Data not available. | Potentiates ether and alcohol anesthesia in mice. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Olanzapine-Induced Weight Gain Studies
-
Animals: Typically adult female Wistar or Sprague-Dawley rats are used, as they have been shown to be more susceptible to olanzapine-induced weight gain than males.
-
Housing: Animals are individually housed to allow for accurate measurement of food and water intake.
-
Drug Administration: Olanzapine is often administered orally (e.g., mixed with food or via gavage) or through subcutaneous injections, typically twice daily. Doses can range from 1 to 10 mg/kg/day.
-
Measurements: Body weight and food intake are recorded daily. At the end of the study, adipose tissue depots (e.g., retroperitoneal, mesenteric) may be dissected and weighed. Blood samples are often collected to measure plasma levels of glucose, insulin, and lipids.
-
Data Analysis: Statistical analysis, such as repeated measures ANOVA, is used to compare changes in body weight and food intake between olanzapine-treated and vehicle-treated groups over time.
Catalepsy Assessment
-
Animals: Adult male rats (e.g., Sprague-Dawley) are commonly used.
-
Drug Administration: The test compound (olanzapine or this compound) is administered via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral).
-
Test Apparatus: A common method is the bar test, where the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A longer latency is indicative of catalepsy. Testing is typically performed at several time points after drug administration to capture the peak effect.
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared using statistical tests like ANOVA.
Locomotor Activity Assessment
-
Animals: Adult male or female rats can be used.
-
Drug Administration: The test compound is administered prior to placing the animal in the testing apparatus.
-
Test Apparatus: An open-field arena equipped with infrared beams or a video-tracking system is used to automatically record locomotor activity.
-
Measurement: Parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena are recorded over a specific duration (e.g., 30-60 minutes).
-
Data Analysis: The data for each locomotor parameter are averaged for each treatment group and compared using ANOVA.
Visualizing Experimental Workflows
Olanzapine-Induced Weight Gain Workflow
Caption: Workflow for assessing olanzapine-induced weight gain in rats.
Catalepsy Assessment Workflow
Caption: Workflow for assessing drug-induced catalepsy in rats.
Conclusion
The available preclinical data from rat models indicates a distinct separation in the side effect profiles of this compound and olanzapine. Olanzapine presents a significant liability for metabolic disturbances, a finding that is well-documented. In contrast, while direct evidence is lacking for this compound, its pharmacological similarity to haloperidol suggests a lower risk of metabolic side effects but a higher propensity for inducing extrapyramidal symptoms. Both agents are expected to produce sedative effects.
For drug development professionals, these findings underscore the trade-offs between typical and atypical antipsychotic mechanisms. While atypical agents like olanzapine have moved away from severe EPS, they have introduced new challenges in the form of metabolic side effects. The profile of this compound, inferred from existing data, aligns more closely with traditional antipsychotics. Further head-to-head preclinical studies are warranted to provide a more definitive quantitative comparison of the side effect profiles of these two compounds and to better understand their respective risk-benefit ratios.
References
- 1. Characterization of olanzapine-induced weight gain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic infusion of olanzapine and clozapine on food intake and body weight gain in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model for antipsychotic-induced obesity in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
A Comparative Guide to Timiperone and Clozapine for Negative Symptom Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Timiperone and Clozapine, focusing on their effects on the negative symptoms of schizophrenia. Due to the absence of direct in vivo comparative studies, this document synthesizes available data on their mechanisms of action, receptor binding profiles, and clinical findings. Furthermore, a proposed experimental protocol for a head-to-head in vivo comparison is presented to guide future research.
Mechanism of Action and Receptor Profile Comparison
The therapeutic effects of antipsychotics on negative symptoms are thought to be mediated by their interactions with a variety of neurotransmitter systems beyond simple dopamine D2 receptor antagonism. Clozapine, an atypical antipsychotic, has a broad pharmacological profile, interacting with multiple receptors that may contribute to its efficacy in treating negative symptoms.[1][2][3] this compound, a butyrophenone antipsychotic, is primarily a dopamine D2 antagonist but also exhibits affinity for serotonin 5-HT2A receptors.
The following table summarizes the key receptor binding affinities of this compound and Clozapine. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound Ki (nM) | Clozapine Ki (nM) | Relevance to Negative Symptoms |
| Dopamine D2 | High Affinity (exact Ki not consistently reported, but characteristic of typical antipsychotics) | 126 - 200 | High D2 antagonism is linked to extrapyramidal side effects, which can worsen or be mistaken for negative symptoms. Clozapine's lower affinity may contribute to its better profile on negative symptoms. |
| Serotonin 5-HT2A | Moderate Affinity | 5 - 20 | 5-HT2A antagonism is hypothesized to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[4] The high 5-HT2A affinity of Clozapine is a key feature of its "atypical" profile.[1] |
| Serotonin 5-HT1A | Low to No Affinity | 160 (Partial Agonist) | 5-HT1A partial agonism is thought to be beneficial in reducing negative and cognitive symptoms by increasing dopamine in the prefrontal cortex. |
| Muscarinic M1 | Low to No Affinity | 2 | Anticholinergic effects from M1 antagonism can contribute to cognitive deficits, but the overall role in primary negative symptoms is complex. |
| Adrenergic α1 | Moderate Affinity | 7 | Blockade of these receptors can cause sedation and orthostatic hypotension, which could be misinterpreted as negative symptoms. |
| Histamine H1 | Moderate to High Affinity | 1 | H1 antagonism is a primary cause of sedation, a side effect that can overlap with avolition and anhedonia. |
Proposed In Vivo Experimental Comparison
To directly compare the efficacy of this compound and Clozapine on negative symptoms, a robust preclinical study is necessary. The following protocol outlines a suggested experimental workflow using a rodent model of social withdrawal, a core feature of negative symptoms.
Experimental Protocol
1. Animal Model:
-
Model: Phencyclidine (PCP)-induced social deficit model. Chronic or sub-chronic administration of the NMDA receptor antagonist PCP in rodents has been shown to induce behaviors analogous to the negative symptoms of schizophrenia, including social withdrawal.
-
Species: Male Sprague-Dawley rats.
-
Housing: Group-housed initially, then single-housed after PCP treatment to prevent confounding social hierarchies.
2. Drug Administration:
-
Groups (n=10-12 per group):
-
Vehicle Control (Saline)
-
PCP + Vehicle
-
PCP + this compound (dose range to be determined by dose-response studies)
-
PCP + Clozapine (e.g., 2.5 mg/kg, a dose shown to be effective in similar models)
-
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Daily administration for a predefined period (e.g., 14-21 days) following the PCP regimen.
3. Behavioral Assay: Social Interaction Test
-
Apparatus: A dimly lit open-field arena.
-
Procedure:
-
Habituation: Each rat is habituated to the test arena for a short period (e.g., 5 minutes) one day prior to testing.
-
Testing: On the test day, two unfamiliar rats from the same treatment group are placed in the arena together for a fixed duration (e.g., 10-15 minutes).
-
-
Measures:
-
Primary Outcome: Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Secondary Outcomes:
-
Frequency of social behaviors.
-
Locomotor activity (to control for general sedation or hyperactivity).
-
Anxiety-like behavior (e.g., time spent in the center vs. periphery of the arena).
-
-
4. Data Analysis:
-
Statistical analysis will be performed using ANOVA followed by post-hoc tests to compare the different treatment groups. The primary comparison will be between the PCP + this compound and PCP + Clozapine groups to determine their relative efficacy in reversing the PCP-induced social deficit.
Visualizations
Signaling Pathways
The diagram below illustrates the hypothesized signaling pathways through which this compound and Clozapine may influence negative symptoms, focusing on their differential effects on dopamine and serotonin receptors in the prefrontal cortex.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the in vivo comparison of this compound and Clozapine.
References
Aripiprazole vs. Timiperone: A Comparative Analysis of Receptor Binding Affinities
In the landscape of antipsychotic pharmacology, the precise interaction of a drug with a spectrum of neurotransmitter receptors dictates its therapeutic efficacy and side-effect profile. This guide provides a detailed comparison of aripiprazole, a third-generation atypical antipsychotic, and timiperone, a butyrophenone derivative, focusing on their differential receptor binding affinities. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their distinct pharmacological characteristics.
Quantitative Comparison of Receptor Binding Affinities
The receptor binding affinity of a compound is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in in vitro assays. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values (in nanomolars, nM) of aripiprazole and this compound for various key neurotransmitter receptors.
| Receptor Subtype | Aripiprazole Kᵢ (nM) | This compound Kᵢ (nM) |
| Dopamine Receptors | ||
| D₂ | 0.34[1] | High Affinity[2][3] |
| D₃ | 0.8 | Data Not Available |
| D₄ | 44 | Data Not Available |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 1.7[1] | Data Not Available |
| 5-HT₂ₐ | 3.4[1] | Antagonist activity noted |
| 5-HT₂ₒ | 15 | Data Not Available |
| 5-HT₇ | 39 | Data Not Available |
| Adrenergic Receptors | ||
| α₁ₐ | 57 | Data Not Available |
| Histamine Receptors | ||
| H₁ | 61 | Data Not Available |
Data for this compound's binding affinity across a wide range of receptors is limited in publicly available literature. It is characterized as a potent D₂ receptor antagonist, a hallmark of the butyrophenone class of antipsychotics.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities, as presented in the table above, is predominantly achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, enabling the quantification of the interaction between a drug and its target receptor.
General Methodology
A standardized radioligand competition binding assay protocol is outlined below. Specific parameters such as the choice of radioligand, cell lines, and incubation times may vary depending on the receptor of interest.
-
Membrane Preparation:
-
Cell lines (e.g., CHO or HEK293) stably expressing the human receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
The assay is typically conducted in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound (aripiprazole or this compound).
-
Total Binding wells contain only the membranes and the radioligand.
-
Non-specific Binding wells contain the membranes, the radioligand, and a high concentration of a known competing ligand to saturate the receptors.
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Signaling Pathways
The interaction of aripiprazole and this compound with their primary target, the dopamine D₂ receptor, initiates distinct downstream signaling cascades, which are visualized below using the DOT language for Graphviz.
Aripiprazole's Modulatory Action at the D₂ Receptor
Aripiprazole is unique in that it acts as a partial agonist at the D₂ receptor. This means it can act as either an agonist or an antagonist, depending on the surrounding levels of dopamine. In a hyperdopaminergic state (associated with positive symptoms of schizophrenia), it acts as a functional antagonist, dampening down the signal. In a hypodopaminergic state (associated with negative and cognitive symptoms), it acts as a functional agonist, boosting the signal. This "dopamine stabilization" is a key feature of its mechanism of action.
This compound's Antagonistic Action at the D₂ Receptor
This compound, as a typical butyrophenone antipsychotic, acts as a potent antagonist at the dopamine D₂ receptor. This means it blocks the receptor, preventing dopamine from binding and initiating a signal. This blockade of D₂ receptors in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effects on positive symptoms.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the clinical effects of this compound, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Timiperone's Potency Against Novel Antipsychotic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the typical antipsychotic Timiperone against a selection of novel antipsychotic compounds: Lumateperone, Pimavanserin, and Brilaroxazine. The comparative analysis is supported by experimental data on receptor binding affinities and clinical efficacy, with detailed methodologies for the key experiments cited.
Executive Summary
This compound, a butyrophenone antipsychotic, primarily exerts its effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. In contrast, the novel antipsychotics Lumateperone, Pimavanserin, and Brilaroxazine exhibit more complex and targeted pharmacological profiles. Lumateperone combines 5-HT2A antagonism with a unique mechanism at dopamine receptors and serotonin transporter inhibition. Pimavanserin is highly selective for the 5-HT2A receptor with no significant dopamine receptor activity. Brilaroxazine acts as a broad-spectrum modulator of both serotonin and dopamine receptors. These differences in receptor interaction profiles translate to variations in clinical efficacy and side-effect profiles, positioning the novel compounds as potentially more targeted therapies for schizophrenia and other psychotic disorders.
Comparative Analysis of Receptor Binding Affinity
The potency of an antipsychotic compound is often initially assessed by its binding affinity (Ki) to various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and the selected novel antipsychotics for key receptors implicated in the pathophysiology of schizophrenia.
| Receptor | This compound (Ki, nM) | Lumateperone (Ki, nM) | Pimavanserin (Ki, nM) | Brilaroxazine (Ki, nM) |
| Dopamine D2 | 0.7 | 32 [1] | >300 [2] | ≤6 [3] |
| Serotonin 5-HT2A | 1.2 | 0.54 [1] | 0.087 [2] | ≤6 |
| Serotonin 5-HT1A | - | - | - | ≤6 |
| Serotonin 5-HT2C | - | 173 | 0.44 | Moderate Affinity |
| Serotonin Transporter (SERT) | - | 62 | - | Moderate Affinity |
| Dopamine D1 | - | 52 | - | Moderate Affinity |
| Dopamine D3 | - | - | - | ≤6 |
| Dopamine D4 | - | 39.7 - 104 | - | ≤6 |
Clinical Efficacy: A Comparative Overview
The clinical efficacy of antipsychotics is commonly measured by the reduction in the Positive and Negative Syndrome Scale (PANSS) total score in patients with schizophrenia.
| Compound | Study Details | PANSS Total Score Reduction |
| This compound | Compared to haloperidol in a double-blind study of 206 patients with schizophrenia. | Found to be significantly superior to haloperidol in final global improvement rating. Specific PANSS score reduction data is not available from the provided search results. |
| Lumateperone | 4-week, randomized, double-blind, placebo-controlled trial (Study 1) in 335 patients with acute exacerbation of schizophrenia. | -13.2 points with Lumateperone 42 mg, a 5.8-point reduction over placebo. |
| 4-week, randomized, double-blind, placebo-controlled trial (Study 2). | A 4.2-point reduction in baseline PANSS total score over placebo. | |
| Pimavanserin | Phase 3 ENHANCE trial as an adjunctive treatment for schizophrenia in patients with an inadequate response to current antipsychotics. | Did not achieve statistical significance on the primary endpoint of PANSS total score reduction (p=0.0940). |
| Phase 2 ADVANCE trial for negative symptoms of schizophrenia. | Demonstrated a modest but statistically significant reduction in negative symptoms as measured by the NSA-16 scale. | |
| Brilaroxazine | Pivotal Phase 3 RECOVER trial in 412 adults with schizophrenia. | -23.9 points with Brilaroxazine 50 mg, a 10.1-point reduction over placebo (p<0.001) at week 4. |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (General Protocol)
This method is a standard in vitro technique used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) are prepared. Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain the cell membrane preparation and a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) that is known to bind to the target receptor.
-
Non-specific Binding Wells: Contain the cell membrane preparation, the radioligand, and a high concentration of an unlabeled ligand to saturate the specific binding sites.
-
Competition Wells: Contain the cell membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound, Lumateperone).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with a cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and points of intervention by antipsychotics.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Serotonin 5-HT2A receptor signaling pathway and points of intervention.
Experimental Workflow: Radioligand Binding Assay
Caption: General experimental workflow for a radioligand binding assay.
References
- 1. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revivapharma.com [revivapharma.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Timiperone
For Immediate Implementation by Laboratory and Research Professionals
The proper disposal of Timiperone, a butyrophenone derivative used as an antipsychotic, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, aligning with regulatory guidelines and best practices in chemical management.
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic if swallowed.[2] All personnel handling this compound must be thoroughly trained on its hazards and the necessary safety protocols.
Key Safety Data:
| Hazard Classification | GHS Code | Precautionary Statement | Primary Disposal Route |
| Acute Toxicity (Oral), Category 3 | H301 | P501: Dispose of contents/container to industrial combustion plant. | Incineration |
Data sourced from this compound Safety Data Sheet.[2]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves. If reusing gloves, they must be cleaned before removal and aired out.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A clean, buttoned lab coat.
-
Respiratory Protection: In case of dust or aerosol generation, a particulate filter device (EN 143) is necessary.[2]
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound waste.
-
Segregation of Waste:
-
Isolate all this compound-contaminated waste, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and personal protective equipment.
-
This waste must be segregated from general laboratory and non-hazardous waste streams.
-
-
Containerization:
-
Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be appropriate for hazardous chemical waste and comply with institutional and local regulations.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be locked to prevent unauthorized access.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Final Disposal Method:
-
The designated and approved method for this compound disposal is incineration at a permitted industrial combustion plant.
-
Crucially, do not dispose of this compound down the drain or in regular trash. This is to prevent the release of the active pharmaceutical ingredient into aquatic ecosystems, a significant environmental concern with many pharmaceutical compounds.
-
Emergency Procedures for Spills
In the event of a this compound spill:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the affected area and ensure the area is well-ventilated.
-
Don PPE: Emergency responders must wear appropriate PPE, including respiratory protection.
-
Containment: Prevent the spill from spreading and keep it away from drains, surface water, and ground water.
-
Clean-up: Mechanically take up the spilled material (e.g., with a scoop or absorbent pads) and place it in a designated hazardous waste container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe management of this compound waste, protecting both human health and the environment, in accordance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).
References
Safeguarding Researchers: A Comprehensive Guide to Handling Timiperone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling and disposal of Timiperone, a butyrophenone derivative with neuroleptic activity. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure to this potent compound. By providing detailed operational and safety protocols, this document aims to be the preferred resource for laboratory safety and the responsible handling of research chemicals.
Essential Safety Information
This compound is classified as a toxic substance if ingested.[1] All laboratory personnel must be fully aware of the potential hazards and adhere strictly to the safety protocols outlined in this document. The primary routes of exposure are inhalation, ingestion, and skin contact.
Hazard Classification and Toxicity
The following table summarizes the key toxicity and hazard information for this compound.
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | Acute Toxicity Estimate (ATE): 100 mg/kg | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Signal Word | Danger | [1] |
| GHS Pictogram | ||
| UN Number | 2811 | |
| Transport Hazard Class | 6.1 (Toxic solid, organic, n.o.s.) | |
| Packing Group | III (Substance presenting low danger) |
There are no established Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound from major regulatory bodies like OSHA, NIOSH, or ACGIH. In the absence of established OELs, a conservative approach to handling is mandatory, treating this compound as a potent compound with significant health risks upon exposure.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final and a critical barrier against exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be chemical splash goggles. |
| Hand Protection | Gloves | Double gloving with nitrile gloves is required. Change gloves every 30-60 minutes or immediately upon contamination. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable, should be worn. |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher-level respirator must be used when handling the solid compound or when there is a risk of aerosol generation. |
Operational Plan: Safe Handling and Storage
A designated and controlled area must be established for all work involving this compound.
Designated Work Area
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
The work area should be clearly marked with warning signs indicating the presence of a toxic substance.
-
Access to the designated area should be restricted to authorized personnel only.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the solid this compound within the chemical fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves, followed by the lab coat, and then the inner gloves. The respirator should be removed last after leaving the designated area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after any handling procedure.
Storage
-
Store this compound in a locked, dedicated cabinet.
-
The container must be clearly labeled with the chemical name and all relevant hazard warnings.
-
Keep the container tightly sealed and in a cool, dry, and well-ventilated area.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Collect all this compound-contaminated waste, including disposable PPE, bench paper, and empty containers, in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Analytical Method for this compound in Plasma
The following is an example of a detailed methodology for the analysis of this compound in a biological matrix, adapted from a published research paper. This protocol is for informational purposes and should be adapted and validated for specific experimental needs.
Objective
To quantify the concentration of this compound in rat plasma using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials and Reagents
-
This compound standard
-
Heptane-isoamyl alcohol
-
Dilute acetic acid
-
0.1 M Phosphate buffer (pH 3.5)
-
Acetonitrile
-
Methanol
-
ODS (C18) HPLC column
Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an internal standard.
-
Alkalinize the plasma sample to a pH > 8.
-
Add heptane-isoamyl alcohol and vortex to extract this compound.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Add dilute acetic acid to the organic layer and vortex to back-extract this compound into the acidic aqueous phase.
-
Centrifuge and collect the aqueous layer.
-
Inject an aliquot of the aqueous layer into the HPLC system.
HPLC Conditions
-
Column: ODS (C18) reversed-phase column
-
Mobile Phase: 0.1 M phosphate buffer (pH 3.5)-acetonitrile-methanol (65:20:15, v/v)
-
Detection: Electrochemical detector
-
Flow Rate: As optimized for the specific column and system
-
Calibration Range: 0.5-50.0 ng/ml
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
